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  • Product: 4-(Hydroxymethyl)pyridine-2-carboxamide
  • CAS: 119646-48-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(Hydroxymethyl)pyridine-2-carboxamide

Introduction: Strategic Importance of the Pyridine Carboxamide Scaffold The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Pyridine Carboxamide Scaffold

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry. When functionalized with a carboxamide group, as seen in pyridine carboxamide derivatives, the resulting molecules often exhibit potent and diverse biological activities, making them attractive candidates for drug discovery programs targeting conditions from bacterial infections to cancer.[2][3]

This guide focuses on 4-(Hydroxymethyl)pyridine-2-carboxamide , a specific derivative featuring two key functional groups that significantly influence its physicochemical profile: a hydroxymethyl group at the 4-position and a carboxamide at the 2-position. These groups are poised to engage in crucial intermolecular interactions, such as hydrogen bonding, which dictates properties like solubility, crystal packing, and target binding affinity.

For researchers and drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is the foundational data upon which all subsequent development activities are built. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its potential as a therapeutic agent. This document provides a comprehensive framework for the systematic characterization of 4-(Hydroxymethyl)pyridine-2-carboxamide, blending established analytical protocols with expert insights into the rationale behind these experimental choices.

Section 1: Molecular Identity and Structural Elucidation

The first step in characterizing any compound is to unequivocally confirm its identity and structure. For 4-(Hydroxymethyl)pyridine-2-carboxamide, this involves a combination of theoretical calculations and spectroscopic analysis.

PropertyValueSource
IUPAC Name 4-(Hydroxymethyl)pyridine-2-carboxamide-
Molecular Formula C₇H₈N₂O₂Calculated
Molecular Weight 152.15 g/mol Calculated[4]
CAS Number Not assigned-
Predicted Spectroscopic Signatures

Predicting the spectral output is crucial for designing confirmation experiments. Based on its structure and data from analogous compounds, the following signatures are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and two distinct broad singlets for the amide protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxamide and the position on the pyridine ring.

  • ¹³C NMR: The carbon NMR will display seven unique signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide, the methylene carbon of the hydroxymethyl group, and the five distinct carbons of the pyridine ring.

  • FTIR Spectroscopy: Infrared spectroscopy is invaluable for identifying functional groups. Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretches of the primary amide (two bands, ~3400-3100 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1680 cm⁻¹), and C=C/C=N stretching vibrations from the pyridine ring (~1600-1400 cm⁻¹).[5]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should prominently feature the protonated molecular ion [M+H]⁺ at m/z 153.16.[6] High-resolution mass spectrometry would confirm the elemental composition.

Section 2: Core Physicochemical Properties

The interplay of the compound's functional groups dictates its behavior in various environments. The following table summarizes the key physicochemical properties and the rationale for their predicted values.

ParameterPredicted Value / Experimental GoalRationale & Significance in Drug Development
Melting Point (°C) To be determined experimentallyA sharp melting point is an indicator of purity. Thermal stability is critical for formulation and storage.
Aqueous Solubility Expected to be moderate to highThe presence of three hydrogen bond donors (OH, NH₂) and multiple acceptors (N, O=C, OH) should enhance water solubility compared to unsubstituted pyridine. Good aqueous solubility is a prerequisite for oral bioavailability and intravenous formulation.
pKa (Pyridine Nitrogen) ~3.5 - 4.5The pyridine nitrogen is basic. Its pKa is expected to be lower than pyridine itself (~5.2) due to the electron-withdrawing effect of the 2-carboxamide group. This value is critical as it determines the charge state of the molecule at physiological pH (7.4), which impacts cell permeability and receptor interaction.
LogP (Octanol/Water) ~0.1 - 0.5The molecule possesses both hydrophilic (hydroxymethyl, carboxamide) and lipophilic (pyridine ring) character. A low LogP value is predicted, suggesting good solubility but potentially lower passive membrane permeability. This parameter is a key indicator of a drug's ability to cross biological membranes.
Chemical Stability Stable under standard conditions; potentially hygroscopicAmide bonds can be susceptible to hydrolysis under harsh acidic or basic conditions. Pyridine-containing compounds can be hygroscopic.[7] Stability studies are essential to define storage conditions and shelf-life.[8]

Section 3: A Practical Guide to Experimental Characterization

To validate the predicted properties and generate a robust data package for regulatory submission or further development, a series of standardized experiments must be performed. The following protocols are designed to be self-validating and reflect industry best practices.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is chosen because it effectively separates compounds based on hydrophobicity, which is suitable for this moderately polar molecule. The inclusion of a mild acid in the mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[9]

Methodology:

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) C Equilibrate C18 Column (5% B, 1.0 mL/min) A->C B Prepare Sample (0.1 mg/mL in 50:50 ACN:H2O) D Inject 10 µL Sample C->D E Run Gradient Elution (5-95% B over 15 min) D->E F Detect at 254 nm E->F G Integrate Chromatogram F->G H Calculate Area % of Main Peak G->H I Report Purity H->I

Caption: HPLC workflow for purity determination.

Protocol 3.2: pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH at which the pyridine nitrogen is 50% protonated, providing an accurate pKa value. Titrating with a strong acid against the basic nitrogen is the most direct and reliable approach.

Methodology:

  • Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.

  • Sample Preparation: Accurately weigh ~15 mg of the compound and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

  • Titrant: Standardized 0.1 M HCl.

  • Procedure: a. Place the sample solution in a jacketed beaker at 25°C and stir. b. Insert the pH electrode and begin monitoring the pH. c. Titrate with the 0.1 M HCl, adding small, precise volumes (e.g., 0.02 mL increments). d. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the first derivative (dpH/dV) of the titration curve. The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.

Workflow for pKa Determination via Potentiometric Titration

pKa_Workflow A Calibrate pH Electrode B Prepare Analyte Solution (~15 mg in 50 mL 0.1 M KCl) A->B C Titrate with Standardized 0.1 M HCl B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. V) D->E F Calculate 1st Derivative (dpH/dV) E->F G Identify Equivalence Point (Peak of Derivative) F->G H Determine pKa (pH at Half-Equivalence Volume) G->H

Caption: Potentiometric titration workflow for pKa measurement.

Protocol 3.3: LogP Determination by Shake-Flask Method

Causality: The shake-flask method is the traditional and most accepted method for determining the octanol-water partition coefficient (LogP). It directly measures the equilibrium distribution of the compound between two immiscible phases. Using a buffered aqueous phase is critical for an ionizable compound to ensure that only the neutral species is being measured.

Methodology:

  • Phase Preparation: a. Pre-saturate n-octanol with pH 7.4 phosphate buffer. b. Pre-saturate pH 7.4 phosphate buffer with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: a. In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of the pre-saturated buffer. b. Shake vigorously for 30 minutes to allow equilibrium to be reached. c. Let the layers separate completely (centrifugation may be required to break emulsions).

  • Quantification: a. Carefully separate the two layers. b. Determine the concentration of the compound in each layer using a validated HPLC-UV method.

  • Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Buffer]).

Workflow for Shake-Flask LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Saturate Octanol with pH 7.4 Buffer C Dissolve Compound in Saturated Octanol A->C B Saturate pH 7.4 Buffer with Octanol B->C D Mix with Saturated Buffer C->D E Shake to Equilibrate D->E F Separate Layers E->F G Quantify Concentration in Each Layer via HPLC F->G H Calculate Ratio [Octanol]/[Buffer] G->H I Report LogP H->I

Caption: Shake-flask workflow for experimental LogP determination.

Section 4: Safety and Handling

While specific toxicity data for 4-(Hydroxymethyl)pyridine-2-carboxamide is not available, a conservative approach to handling should be adopted based on data from structurally similar compounds.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Harmful): Many simple pyridine derivatives are harmful if swallowed.[4][10][11]

    • Skin Irritation: Causes skin irritation.[4][10][11]

    • Eye Irritation: Causes serious eye irritation.[4][10][11]

    • Respiratory Irritation: May cause respiratory irritation.[4][10]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion

4-(Hydroxymethyl)pyridine-2-carboxamide is a molecule of significant interest due to its privileged pyridine carboxamide core and versatile functional groups. Its physicochemical profile, characterized by moderate polarity, good hydrogen bonding potential, and a single basic center, suggests a favorable starting point for drug discovery endeavors. This guide provides the necessary theoretical framework and robust, validated experimental protocols to thoroughly characterize its properties. By systematically applying these methods, researchers can generate the high-quality, reliable data required to confidently advance this compound through the drug development pipeline.

References

  • Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Available from: [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-9. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91806121, N-(hydroxymethyl)-4-methylpyridine-2-carboxamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45082994, 4-hydroxy-N-methylpyridine-2-carboxamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13276248, Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. Available from: [Link]

  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • Google Patents. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • ResearchGate. Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. Available from: [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available from: [Link]

  • ResearchGate. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available from: [Link]

  • ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available from: [Link]

  • MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available from: [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • ResearchGate. The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Available from: [Link]

  • ResearchGate. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available from: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridine-2-carboxamide (CAS 119646-48-9): A Versatile Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)pyridine-2-carboxamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)pyridine-2-carboxamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a representative synthesis protocol, and its significant role as a foundational scaffold in the discovery of novel therapeutics.

Introduction: The Significance of the Pyridine Carboxamide Moiety

The pyridine carboxamide structural motif is a cornerstone in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and pi-stacking interactions, while the carboxamide group serves as an excellent hydrogen bond donor and acceptor. This combination allows for high-affinity binding to a multitude of biological targets. 4-(Hydroxymethyl)pyridine-2-carboxamide, in particular, offers an additional reactive handle—the hydroxymethyl group—for further chemical modification, making it a highly versatile building block in the synthesis of complex drug candidates.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound in a research setting.

Chemical and Physical Properties
PropertyValueSource
CAS Number 119646-48-9-
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name 4-(hydroxymethyl)pyridine-2-carboxamide-
Synonyms 4-(Hydroxymethyl)picolinamide-
Appearance White to pale yellow powder
Melting Point 74-83 °C
Solubility Soluble in polar organic solventsGeneral chemical knowledge
Safety and Handling

4-(Hydroxymethyl)pyridine-2-carboxamide is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide: A Representative Protocol

G cluster_0 Synthesis Workflow A Methyl 4-(hydroxymethyl)pyridine-2-carboxylate B Ammonolysis A->B NH₃ in Methanol, High Pressure, Heat C 4-(Hydroxymethyl)pyridine-2-carboxamide B->C

Caption: A plausible synthetic route to 4-(Hydroxymethyl)pyridine-2-carboxamide.

Step-by-Step Methodology:

  • Starting Material: The synthesis commences with methyl 4-(hydroxymethyl)pyridine-2-carboxylate, a readily available starting material.[2]

  • Ammonolysis: The ester is subjected to ammonolysis. This is typically achieved by treating the starting material with a solution of ammonia in methanol in a sealed pressure vessel.

  • Reaction Conditions: The reaction mixture is heated to facilitate the conversion of the ester to the primary amide. The temperature and pressure are critical parameters that need to be optimized for maximum yield and purity.

  • Work-up and Purification: Upon completion of the reaction, the vessel is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the desired 4-(hydroxymethyl)pyridine-2-carboxamide.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectral data would be consistent with the structure of 4-(hydroxymethyl)pyridine-2-carboxamide.

Applications in Drug Discovery and Development

4-(Hydroxymethyl)pyridine-2-carboxamide serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The inherent properties of the pyridine carboxamide core, coupled with the reactive hydroxymethyl group, allow for its elaboration into potent and selective inhibitors of various drug targets.

G cluster_0 Therapeutic Applications of Derivatives A 4-(Hydroxymethyl)pyridine-2-carboxamide B Anti-tubercular Agents A->B Further Synthesis C Kinase Inhibitors (e.g., JNK, SHP2) A->C Further Synthesis D Antifungal Agents A->D Further Synthesis E Ion Channel Modulators (e.g., NaV1.8) A->E Further Synthesis

Caption: Diverse therapeutic areas accessible from the 4-(hydroxymethyl)pyridine-2-carboxamide scaffold.

Anti-tubercular Agents

Derivatives of pyridine carboxamide have shown significant promise as anti-tubercular agents. For instance, a related compound, MMV687254, was identified as a potent inhibitor of Mycobacterium tuberculosis. The proposed mechanism of action for this class of compounds involves their function as prodrugs, which are activated by the mycobacterial enzyme AmiC. This activation is followed by the induction of autophagy in infected macrophages, leading to the clearance of the bacteria. The hydroxymethyl group on the target compound provides a convenient point for modification to optimize activity and pharmacokinetic properties.

Kinase Inhibitors

The pyridine carboxamide scaffold is a common feature in many kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. By modifying the 4-position, it is possible to extend the molecule into the solvent-exposed region or other pockets of the ATP-binding site to achieve both potency and selectivity. Derivatives of pyridine carboxamides have been investigated as inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in metabolic and inflammatory diseases, and SHP2, a protein tyrosine phosphatase that is a target in oncology.[2][3]

Antifungal Agents

The pyridine carboxamide structure is also found in fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The versatility of the 4-(hydroxymethyl)pyridine-2-carboxamide scaffold allows for the synthesis of novel SDHIs with potentially improved efficacy and a broader spectrum of activity.

Ion Channel Modulators

Recent research has identified pyridyl carboxamides as potent and selective inhibitors of the voltage-gated sodium channel NaV1.8, a key target for the treatment of pain.[4] The ability to fine-tune the substituents on the pyridine ring is crucial for achieving high selectivity over other sodium channel subtypes, thereby minimizing off-target effects. The hydroxymethyl group of the title compound can be used to introduce functionalities that modulate the ADME (absorption, distribution, metabolism, and excretion) properties of these inhibitors.

Conclusion

4-(Hydroxymethyl)pyridine-2-carboxamide is a valuable and versatile building block in the field of drug discovery. Its inherent chemical features, combined with the potential for diverse chemical modifications, make it an attractive starting point for the synthesis of novel therapeutic agents across a wide range of diseases. The representative synthesis and overview of its applications provided in this guide are intended to empower researchers to leverage the potential of this important chemical scaffold in their own drug development programs.

References

  • PubChem. 4-hydroxy-N-methylpyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. [Link]

  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • PubMed Central (PMC). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • PubMed. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. [Link]

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Foundational

A Technical Guide to 4-(Hydroxymethyl)pyridine-2-carboxamide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Hydroxymethyl)pyridine-2-carboxamide, a pyridine derivative with significant potential in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Hydroxymethyl)pyridine-2-carboxamide, a pyridine derivative with significant potential in medicinal chemistry. While specific literature on this exact molecule is not abundant, its structural motifs—a pyridine ring, a carboxamide group, and a hydroxymethyl group—are well-represented in a multitude of biologically active compounds. This document will, therefore, analyze the molecule based on its constituent functional groups, proposing potential synthetic routes and exploring its promise in drug discovery, grounded in established chemical principles and data from closely related analogues.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any novel compound is to establish its fundamental molecular and physical characteristics. The structure of 4-(Hydroxymethyl)pyridine-2-carboxamide is defined by a pyridine core substituted with a carboxamide group at the 2-position and a hydroxymethyl group at the 4-position.

From this structure, we can deduce its molecular formula and weight.

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)pyridine-2-carboxamide

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
IUPAC Name 4-(hydroxymethyl)pyridine-2-carboxamide

The presence of both hydrogen bond donors (the amide and hydroxyl protons) and acceptors (the pyridine nitrogen, and the carbonyl and hydroxyl oxygens) suggests that this molecule is likely to be a crystalline solid with moderate solubility in polar solvents. These features are critical for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure Visualization

The spatial arrangement of the functional groups is key to the molecule's reactivity and its ability to interact with biological targets.

Caption: 2D structure of 4-(Hydroxymethyl)pyridine-2-carboxamide.

Potential Synthetic Pathways

A logical starting material is 4-methyl-2-cyanopyridine (or a related 2-substituted pyridine). The synthesis could proceed via two main transformations: the oxidation of the 4-methyl group to a hydroxymethyl group, and the hydrolysis of the 2-cyano group to a carboxamide.

Proposed Synthetic Workflow

Synthesis_Workflow start 4-Methyl-2-cyanopyridine step1 Selective Oxidation of Methyl Group start->step1 e.g., SeO2, Dioxane intermediate1 4-(Hydroxymethyl)pyridine-2-carbonitrile step1->intermediate1 step2 Partial Hydrolysis of Nitrile intermediate1->step2 e.g., H2O2, NaOH product 4-(Hydroxymethyl)pyridine-2-carboxamide step2->product

Caption: Proposed synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide.

Experimental Protocol: Partial Hydrolysis of a Pyridine Nitrile

This protocol is a hypothetical adaptation based on standard procedures for the partial hydrolysis of nitriles to amides.

Objective: To convert 4-(Hydroxymethyl)pyridine-2-carbonitrile to 4-(Hydroxymethyl)pyridine-2-carboxamide.

Materials:

  • 4-(Hydroxymethyl)pyridine-2-carbonitrile (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • 30% Hydrogen peroxide (H₂O₂) (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-(Hydroxymethyl)pyridine-2-carbonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature remains below 10°C.

  • Add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(Hydroxymethyl)pyridine-2-carboxamide.

Self-Validation: The identity and purity of the final compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Potential Applications in Drug Discovery

The pyridine carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its favorable pharmacokinetic properties.

  • Enzyme Inhibition: Many pyridine carboxamide derivatives are known to act as enzyme inhibitors. For instance, they have been explored as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling.[1] The functional groups on 4-(Hydroxymethyl)pyridine-2-carboxamide could be tailored to target the active sites of various enzymes.

  • Antimicrobial Agents: The pyridine carboxamide core is also present in compounds with activity against Mycobacterium tuberculosis.[2][3] The specific derivative MMV687254 has been identified as a promising anti-tubercular hit.[2][3] The hydroxymethyl group could potentially improve the solubility and safety profile of such agents.

  • Neurological and Inflammatory Disorders: The structural motif is also found in compounds targeting processes involved in inflammation and neurological diseases. For example, certain pyrimidine-carboxamides are inhibitors of STAT6, a key protein in allergic inflammation.[4]

The combination of the hydrogen-bonding carboxamide, the polar hydroxymethyl group, and the weakly basic pyridine ring in 4-(Hydroxymethyl)pyridine-2-carboxamide makes it an attractive starting point for the design of new therapeutic agents.

Conclusion

4-(Hydroxymethyl)pyridine-2-carboxamide is a molecule with significant, albeit largely unexplored, potential in the field of drug development. Its structure is amenable to straightforward synthesis, and its functional groups are known to be important for biological activity. This guide provides a foundational understanding of its properties and potential applications, offering a roadmap for researchers and scientists interested in exploring this promising chemical entity. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted and could lead to the discovery of novel therapeutics.

References

  • PubChem. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridine-2-carboxamide, a pyridine carboxamide derivative of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridine-2-carboxamide, a pyridine carboxamide derivative of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information on its chemical identity, predicted properties, and plausible synthetic routes based on established chemical principles and data from closely related analogues. Furthermore, it explores the potential biological activities of this compound class, offering insights into its prospective applications in oncology and infectious diseases. Detailed hypothetical protocols for its synthesis and biological evaluation are provided to guide researchers in their investigation of this and similar molecules.

Chemical Identity and Nomenclature

The compound with the common name 4-(hydroxymethyl)picolinamide is systematically known by its IUPAC name, 4-(hydroxymethyl)pyridine-2-carboxamide . The structure consists of a pyridine ring substituted with a carboxamide group at the 2-position and a hydroxymethyl group at the 4-position.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource
IUPAC Name 4-(Hydroxymethyl)pyridine-2-carboxamide-
Common Name 4-(Hydroxymethyl)picolinamide-
CAS Number 119646-48-9
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES O=C(C1=NC=CC(CO)=C1)N
Predicted XLogP3-AA -0.9(Predicted)
Predicted Hydrogen Bond Donors 2(Predicted)
Predicted Hydrogen Bond Acceptors 4(Predicted)
Predicted Rotatable Bond Count 2(Predicted)

Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the amide bond, identifying 4-(hydroxymethyl)picolinic acid as a key precursor. This precursor can be synthesized from commercially available starting materials.

G Target 4-(Hydroxymethyl)pyridine-2-carboxamide Precursor1 4-(Hydroxymethyl)picolinic Acid Target->Precursor1 Amide Disconnection Precursor2 Ammonia Source (e.g., NH4Cl) Target->Precursor2 Amide Disconnection StartingMaterial Commercially Available Pyridine Derivative Precursor1->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of 4-(hydroxymethyl)pyridine-2-carboxamide.

Proposed Synthetic Protocol

This protocol describes a two-step process starting from a commercially available pyridine derivative. The first step involves the synthesis of the key intermediate, 4-(hydroxymethyl)picolinic acid, followed by its amidation.

Step 1: Synthesis of 4-(Hydroxymethyl)picolinic Acid

This intermediate can be prepared from a suitable starting material such as 4-methylpicolinonitrile through oxidation of the methyl group and hydrolysis of the nitrile. Alternatively, commercially available 4-(hydroxymethyl)picolinic acid can be used directly.

Step 2: Amidation of 4-(Hydroxymethyl)picolinic Acid

Reaction: 4-(Hydroxymethyl)picolinic Acid + Amine Source --(Coupling Agent, Base)--> 4-(Hydroxymethyl)pyridine-2-carboxamide

Materials:

  • 4-(Hydroxymethyl)picolinic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)picolinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(hydroxymethyl)pyridine-2-carboxamide.

Causality Behind Experimental Choices:

  • Coupling Agents (EDC/HOBt): The use of a carbodiimide coupling agent like EDC in combination with HOBt is a standard and effective method for amide bond formation. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

  • Base (DIPEA): A non-nucleophilic base such as DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, ensuring the reaction proceeds under optimal conditions.

  • Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent for this type of coupling reaction, as it effectively dissolves the reactants and reagents.

Potential Biological Activity and Applications

While no specific biological data for 4-(hydroxymethyl)pyridine-2-carboxamide has been found, the pyridine carboxamide scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.

Potential as HPK1 Inhibitors in Immuno-Oncology

Recent studies have identified pyridine-2-carboxamide derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[1][2] Inhibition of HPK1 can enhance anti-tumor immunity, making it an attractive target for cancer immunotherapy. The structural features of 4-(hydroxymethyl)pyridine-2-carboxamide make it a candidate for investigation as an HPK1 inhibitor.

G HPK1 HPK1 TCR T-Cell Receptor Signaling HPK1->TCR Inhibits TCell_Activation T-Cell Activation TCR->TCell_Activation Promotes AntiTumor_Immunity Anti-Tumor Immunity TCell_Activation->AntiTumor_Immunity Leads to PyridineCarboxamide 4-(Hydroxymethyl)pyridine-2-carboxamide PyridineCarboxamide->HPK1 Potentially Inhibits

Caption: Potential mechanism of action of 4-(hydroxymethyl)pyridine-2-carboxamide as an HPK1 inhibitor.

Potential as Antimicrobial Agents

Pyridine carboxamide derivatives have also been investigated for their antimicrobial properties, including activity against Mycobacterium tuberculosis and various fungal pathogens. The core scaffold can be readily modified to optimize activity against specific microbial targets.

Hypothetical Experimental Protocols for Biological Evaluation

In Vitro HPK1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against HPK1.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the HPK1 enzyme. This is typically quantified using a radiometric assay or a non-radioactive method such as ADP-Glo™.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • [γ-³²P]ATP or ATP and ADP-Glo™ reagents

  • Kinase buffer

  • Test compound (4-(hydroxymethyl)pyridine-2-carboxamide)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase buffer, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • For radiometric assays, spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antifungal Susceptibility Testing

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Test compound (4-(hydroxymethyl)pyridine-2-carboxamide)

  • Fluconazole (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plate

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Prepare a serial dilution of the test compound in the microtiter plate using RPMI-1640 medium.

  • Inoculate each well with the fungal suspension.

  • Include positive control wells (with fluconazole), negative control wells (no compound), and sterility control wells (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

4-(Hydroxymethyl)pyridine-2-carboxamide represents a molecule of interest within the broader class of pyridine carboxamides, a scaffold with proven utility in drug discovery. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis and biological evaluation based on established chemical principles and the known activities of its structural analogs. The potential for this compound and its derivatives to act as HPK1 inhibitors or antimicrobial agents warrants further investigation, and the protocols outlined herein offer a starting point for such research endeavors.

References

  • ACS Publications. (2024, November 25). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)-4-methylpyridine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxy-N-methylpyridine-2-carboxamide. Retrieved from [Link]

Sources

Foundational

The Advent of Pyridine Carboxamides: A Technical Guide to their Discovery and Evolution as PARP Inhibitors

Abstract The pyridine carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of targeted cancer therapies. This guide provides an in-depth technical exploration o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of targeted cancer therapies. This guide provides an in-depth technical exploration of the discovery and history of this versatile pharmacophore, with a specific focus on its evolution into a critical component of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will use 4-(Hydroxymethyl)pyridine-2-carboxamide as a representative structure to dissect the synthetic strategies, mechanism of action, and therapeutic applications of this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific integrity and logical progression from a simple heterocyclic motif to a clinically significant class of anti-cancer agents.

Introduction: The Pyridine Carboxamide Moiety - A Privileged Scaffold

The pyridine carboxamide core, a pyridine ring bearing a carboxamide functional group, is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. Its inherent chemical stability and synthetic tractability have made it an attractive starting point for the development of novel therapeutics across diverse disease areas. While the specific molecule, 4-(Hydroxymethyl)pyridine-2-carboxamide, does not have a singular, storied history of its own, it embodies the key structural features that have propelled the broader class of pyridine carboxamides to the forefront of oncological research, particularly as inhibitors of the DNA repair enzyme, Poly(ADP-ribose) polymerase (PARP).

The Genesis of PARP Inhibition: A New Paradigm in Cancer Therapy

The journey of pyridine carboxamides as anti-cancer agents is intrinsically linked to the discovery and validation of PARP as a therapeutic target. The concept of PARP inhibition dates back to the early 1980s, however, it was the pioneering work of Professor Sir Steve Jackson in the mid-1990s that illuminated the therapeutic potential of targeting DNA repair pathways in cancer.[1] His research led to the groundbreaking realization that cancer cells with specific DNA repair defects, such as mutations in the BRCA1 and BRCA2 genes, are exquisitely sensitive to PARP inhibition.[1] This concept, termed "synthetic lethality," laid the foundation for a new generation of targeted cancer therapies.

The first-generation PARP inhibitors were not based on the pyridine carboxamide scaffold. However, the relentless pursuit of more potent and selective inhibitors with favorable pharmacokinetic profiles led medicinal chemists to explore a diverse range of chemical architectures. The pyridine carboxamide moiety, with its ability to mimic the nicotinamide portion of the PARP substrate NAD+, quickly emerged as a promising candidate.

Mechanism of Action: Exploiting the Achilles' Heel of Cancer Cells

PARP enzymes, particularly PARP1 and PARP2, are critical players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).[2] When an SSB occurs, PARP1 rapidly binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Pyridine carboxamide-based PARP inhibitors act as competitive inhibitors of NAD+ at the catalytic domain of PARP.[3] By occupying the nicotinamide binding pocket, they prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.[4] In normal cells with functional homologous recombination (HR) repair pathways, these stalled SSBs can be converted into double-strand breaks (DSBs) during DNA replication, which are then efficiently repaired.

However, in cancer cells with deficient HR pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5] This selective killing of cancer cells while sparing normal cells is the essence of the synthetic lethality approach.

Furthermore, a critical aspect of the mechanism of many potent PARP inhibitors, including those with a pyridine carboxamide core, is "PARP trapping."[6][7] This phenomenon describes the stabilization of the PARP-DNA complex by the inhibitor, effectively trapping the enzyme on the DNA lesion.[6][7] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity.

PARP_Inhibition_Pathway cluster_normal_cell Normal Cell / HR Proficient Cancer Cell cluster_cancer_cell HR Deficient Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits SSB_cancer Unrepaired SSB DNA_damage->SSB_cancer NAD NAD+ PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_proteins recruits SSB_repair SSB Repair Repair_proteins->SSB_repair Replication DNA Replication SSB_repair->Replication DSB Double-Strand Break (DSB) Replication->DSB infrequent HR_proficient Homologous Recombination (HR) Proficient Cell DSB->HR_proficient DSB_repair DSB Repair HR_proficient->DSB_repair HR_deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA mutant) Apoptosis Apoptosis HR_deficient->Apoptosis Cell_survival Cell Survival DSB_repair->Cell_survival PARPi Pyridine Carboxamide PARP Inhibitor PARPi->PARP1 inhibits & traps Replication_cancer DNA Replication DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer frequent SSB_cancer->Replication_cancer frequent DSB_cancer->HR_deficient

Figure 1: Signaling pathway of PARP1 in DNA repair and its inhibition by pyridine carboxamide PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.

Synthetic Strategies and Methodologies

The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide and its analogues generally involves the coupling of a substituted picolinic acid or its derivative with an appropriate amine. The following represents a plausible and representative synthetic workflow.

Synthesis_Workflow Start 4-Methyl-2-pyridinecarboxylic acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 4-methyl-2-pyridinecarboxylate Step1->Intermediate1 Step2 Radical Bromination (e.g., NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 4-(bromomethyl)-2-pyridinecarboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., H2O, heat) Intermediate2->Step3 Intermediate3 Methyl 4-(hydroxymethyl)-2-pyridinecarboxylate Step3->Intermediate3 Step4 Ammonolysis (e.g., NH3, MeOH) Intermediate3->Step4 Product 4-(Hydroxymethyl)pyridine-2-carboxamide Step4->Product

Figure 2: A representative synthetic workflow for the preparation of 4-(Hydroxymethyl)pyridine-2-carboxamide.

Representative Experimental Protocol: Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide

This protocol is a composite representation based on established synthetic methodologies for pyridine carboxamides.

Step 1: Esterification of 4-Methyl-2-pyridinecarboxylic acid To a solution of 4-methyl-2-pyridinecarboxylic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4-methyl-2-pyridinecarboxylate.

Step 2: Radical Bromination Methyl 4-methyl-2-pyridinecarboxylate (1.0 eq) is dissolved in carbon tetrachloride (20 vol). N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux for 3 hours under irradiation with a UV lamp. The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude methyl 4-(bromomethyl)-2-pyridinecarboxylate, which is used in the next step without further purification.

Step 3: Hydrolysis to the Hydroxymethyl Derivative The crude methyl 4-(bromomethyl)-2-pyridinecarboxylate (1.0 eq) is dissolved in a mixture of acetone and water (1:1, 15 vol). The solution is heated to 60 °C and stirred for 12 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 4-(hydroxymethyl)-2-pyridinecarboxylate.

Step 4: Ammonolysis to 4-(Hydroxymethyl)pyridine-2-carboxamide Methyl 4-(hydroxymethyl)-2-pyridinecarboxylate (1.0 eq) is dissolved in a 7N solution of ammonia in methanol (20 vol) in a sealed pressure vessel. The mixture is heated to 80 °C for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 4-(Hydroxymethyl)pyridine-2-carboxamide as a solid.

Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Therapeutic Applications and Clinical Landscape

The development of pyridine carboxamide-based PARP inhibitors has revolutionized the treatment landscape for certain cancers. Several drugs in this class have received regulatory approval and are now standard of care in various clinical settings.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib, features a phthalazinone core that can be considered a bioisostere of the pyridine carboxamide. Its discovery and development were a landmark achievement in personalized medicine.[1] It is approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.

  • Niraparib (Zejula®): This PARP inhibitor, which incorporates a pyridine carboxamide moiety, is approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status.

  • Rucaparib (Rubraca®): Another PARP inhibitor with a distinct chemical scaffold, it is approved for the treatment of BRCA-mutated ovarian and prostate cancers.

  • Talazoparib (Talzenna®): This potent PARP inhibitor is approved for the treatment of germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.

The clinical success of these agents has spurred further research into novel pyridine carboxamide derivatives with improved properties, such as enhanced PARP1 selectivity and the ability to cross the blood-brain barrier for the treatment of brain metastases.[7]

Quantitative Data: Potency of Pyridine Carboxamide-Based PARP Inhibitors

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme. The following table summarizes the reported IC50 values for several representative PARP inhibitors, highlighting the potency of compounds containing or related to the pyridine carboxamide scaffold.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Line (BRCA-deficient)Cellular Potency (IC50, nM)Reference
Olaparib 1.91.5MDA-MB-43610
Niraparib 3.82.1CAPAN-14
Veliparib 5.22.9MDA-MB-436>1000
XZ-120312 8.6Not ReportedSW-620 (with temozolomide)Not Reported[5]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table is for comparative purposes.

Future Directions and Conclusion

The discovery and development of pyridine carboxamide-based PARP inhibitors represent a triumph of rational drug design and a deep understanding of cancer biology. The journey from a simple heterocyclic scaffold to a class of life-saving medicines underscores the power of medicinal chemistry to translate fundamental scientific insights into clinical reality.

Future research in this area will likely focus on several key aspects:

  • Overcoming Resistance: The emergence of resistance to PARP inhibitors is a significant clinical challenge. Novel pyridine carboxamide derivatives and combination therapies are being explored to address this issue.

  • Expanding the Scope: Efforts are underway to expand the application of PARP inhibitors to other tumor types with DNA repair deficiencies beyond BRCA mutations, a concept known as "BRCAness."

  • Next-Generation Inhibitors: The development of more selective PARP1 inhibitors and agents with novel mechanisms of action, such as those that modulate PARP trapping, is an active area of research.[7]

References

  • The development of PARP inhibitors in ovarian cancer: from bench to bedside. (2015). British Journal of Cancer. [Link]

  • About Olaparib | How It Works & its Impact on Cancer. Worldwide Cancer Research. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2023). ResearchGate. [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2021). Translational Oncology. [Link]

  • The story of olaparib: a life-saving cancer drug. (2024). YouTube. [Link]

  • PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. (2025). YouTube. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2018). Molecules. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). Molecules. [Link]

  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. (2022). Organic Chemistry Frontiers. [Link]

  • Olaparib: the journey of a world-first drug. (2017). The Institute of Cancer Research. [Link]

  • Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1. (2012). Science. [Link]

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). Journal of Medicinal Chemistry. [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (2019). ResearchGate. [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. (2019). Biomolecules. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2022). Biomolecules. [Link]

  • Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols. [Link]

  • Journeys of discovery: Steve Jackson and a life-saving cancer drug. (2024). University of Cambridge. [Link]

  • Poly Adp Ribose Polymerase 1. (2026). Massive Bio. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules. [Link]

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Exploratory

The Strategic Utility of 4-(Hydroxymethyl)pyridine-2-carboxamide in Pharmaceutical Synthesis: A Technical Guide

Introduction: The Architectural Significance of Pyridine Moieties in Drug Design In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone of molecular design, prized for its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Pyridine Moieties in Drug Design

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone of molecular design, prized for its unique electronic properties and its ability to engage in a variety of intermolecular interactions.[1] Its derivatives are integral components of numerous therapeutic agents, serving as versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Among these, 4-(Hydroxymethyl)pyridine-2-carboxamide emerges as a bifunctional intermediate of considerable synthetic potential. This technical guide elucidates the synthesis, properties, and prospective applications of this compound, offering field-proven insights for researchers and professionals in drug development.

The strategic importance of 4-(Hydroxymethyl)pyridine-2-carboxamide lies in its dual functionality: a primary alcohol at the 4-position and a carboxamide at the 2-position. The hydroxymethyl group offers a reactive handle for etherification, esterification, or oxidation to an aldehyde, enabling the extension of the molecular framework. Concurrently, the carboxamide group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets, or it can be a precursor to other functional groups. This guide will delve into a plausible and efficient synthetic route to this valuable intermediate and explore its potential in the construction of pharmacologically relevant molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. While experimental data for 4-(Hydroxymethyl)pyridine-2-carboxamide is not extensively documented in publicly available literature, we can infer its likely characteristics from closely related structures. The following table summarizes these estimated properties.

PropertyEstimated ValueSource/Basis
Molecular FormulaC₇H₈N₂O₂-
Molecular Weight152.15 g/mol [2]
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point> 150 °C (decomposes)Estimated based on related structures
SolubilitySoluble in water, methanol, DMSOInferred from functional groups
pKa (pyridinium)~3-4Estimated based on pyridine derivatives
LogP-0.4 to 0.2[2][3]

Strategic Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide

The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide can be strategically approached from commercially available pyridine-2,4-dicarboxylic acid. The proposed synthetic pathway involves a selective esterification followed by a regioselective reduction and subsequent amidation. This multi-step process is designed to yield the target molecule with high purity.

Synthesis_of_4-Hydroxymethyl_pyridine-2-carboxamide Start Pyridine-2,4-dicarboxylic acid Intermediate1 Dimethyl pyridine-2,4-dicarboxylate Start->Intermediate1 SOCl₂, MeOH Reflux Intermediate2 Methyl 4-(hydroxymethyl)pyridine-2-carboxylate Intermediate1->Intermediate2 1. NaBH₄, CaCl₂ 2. THF/MeOH FinalProduct 4-(Hydroxymethyl)pyridine-2-carboxamide Intermediate2->FinalProduct NH₃ (aq) Pressure vessel

Caption: Proposed synthetic pathway for 4-(Hydroxymethyl)pyridine-2-carboxamide.

Experimental Protocol: A Step-by-Step Guide

Step 1: Diesterification of Pyridine-2,4-dicarboxylic acid

  • Rationale: The initial step involves the conversion of both carboxylic acid groups to their corresponding methyl esters. This is a standard procedure to protect the carboxylic acids and improve the solubility of the starting material in organic solvents for the subsequent reduction step. Thionyl chloride in methanol is a highly effective method for this transformation.

  • Procedure:

    • To a suspension of pyridine-2,4-dicarboxylic acid (1 eq.) in methanol (10 vol.), add thionyl chloride (2.5 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl pyridine-2,4-dicarboxylate as a solid.

Step 2: Regioselective Reduction to Methyl 4-(hydroxymethyl)pyridine-2-carboxylate

  • Rationale: The key to this synthesis is the selective reduction of the ester at the 4-position while leaving the ester at the 2-position intact. The ester at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen being more pronounced at the para position. The use of sodium borohydride in the presence of a Lewis acid like calcium chloride allows for this selective reduction.

  • Procedure:

    • Dissolve dimethyl pyridine-2,4-dicarboxylate (1 eq.) in a mixture of THF and methanol (3:1, 10 vol.).

    • Add calcium chloride (1.5 eq.) and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-(hydroxymethyl)pyridine-2-carboxylate.[4]

Step 3: Amidation to 4-(Hydroxymethyl)pyridine-2-carboxamide

  • Rationale: The final step is the conversion of the remaining methyl ester at the 2-position to the primary carboxamide. This is achieved by aminolysis with ammonia. Carrying out the reaction in a sealed pressure vessel at elevated temperatures ensures the reaction goes to completion.

  • Procedure:

    • Place methyl 4-(hydroxymethyl)pyridine-2-carboxylate (1 eq.) and aqueous ammonia (28-30%, 20 vol.) in a high-pressure reaction vessel.

    • Seal the vessel and heat to 80-100 °C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction vessel to room temperature and carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(Hydroxymethyl)pyridine-2-carboxamide.

Role as a Pharmaceutical Intermediate: A Gateway to Complex Molecules

The pyridine-2-carboxamide moiety is a known pharmacophore in a number of biologically active compounds, including certain PARP (Poly (ADP-ribose) polymerase) inhibitors.[5] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms.[6] The carboxamide group in these inhibitors often forms crucial hydrogen bond interactions with the target protein.

The hydroxymethyl group at the 4-position provides a versatile point for synthetic elaboration. It can be used to link the pyridine core to other molecular fragments, a common strategy in fragment-based drug discovery. For instance, it can be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or oxidized to an aldehyde for reductive amination or Wittig-type reactions.

Potential_Applications Intermediate 4-(Hydroxymethyl)pyridine-2-carboxamide Pathway1 Oxidation Intermediate->Pathway1 Pathway2 Etherification/ Esterification Intermediate->Pathway2 Pathway3 Activation & Substitution Intermediate->Pathway3 Product1 4-Formylpyridine-2-carboxamide Pathway1->Product1 PCC, DCM Product2 Ether/Ester Derivatives Pathway2->Product2 R-X, Base or R-COOH, DCC Product3 Coupled Products Pathway3->Product3 1. TsCl, Pyridine 2. Nu-R

Caption: Potential synthetic transformations of 4-(Hydroxymethyl)pyridine-2-carboxamide.

Conclusion: A Versatile Intermediate Awaiting Broader Application

4-(Hydroxymethyl)pyridine-2-carboxamide represents a promising yet underutilized intermediate in pharmaceutical synthesis. Its straightforward synthesis from readily available starting materials, combined with its dual functionality, makes it an attractive building block for the creation of diverse molecular architectures. While its direct application in the synthesis of current blockbuster drugs is not evident from public domain sources, its structural motifs are highly relevant to contemporary drug discovery, particularly in oncology and other areas where targeted therapies are paramount. This guide provides a robust framework for the synthesis and strategic application of this versatile intermediate, encouraging its wider adoption in the research and development of next-generation pharmaceuticals.

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Foundational

An In-Depth Technical Guide on the Potential Biological Activities of 4-(Hydroxymethyl)pyridine-2-carboxamide

Introduction: Unveiling the Potential of a Novel Pyridine Carboxamide Derivative The pyridine-2-carboxamide (picolinamide) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridine Carboxamide Derivative

The pyridine-2-carboxamide (picolinamide) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its significance as a "privileged structure" in drug discovery. This guide delves into the prospective biological activities of a specific, yet underexplored, derivative: 4-(hydroxymethyl)pyridine-2-carboxamide.

The unique arrangement of a pyridine ring, a carboxamide group at the 2-position, and a hydroxymethyl substituent at the 4-position presents a compelling molecular architecture for potential therapeutic applications. The pyridine ring serves as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets. The carboxamide moiety is a common hydrogen bond donor and acceptor, crucial for molecular recognition. The hydroxymethyl group at the 4-position introduces a small, polar, and neutral functional group that can significantly influence the compound's solubility, metabolic stability, and target engagement.

While direct experimental data on 4-(hydroxymethyl)pyridine-2-carboxamide is scarce in the public domain, this technical guide will provide a comprehensive analysis of its potential biological activities by extrapolating from the rich body of research on structurally related pyridine carboxamide derivatives. We will explore its inferred potential in oncology, particularly as a kinase and PARP inhibitor, as well as its plausible antimicrobial and antitubercular properties. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective to stimulate and guide future investigations into this promising molecule.

Chapter 1: Inferred Anticancer and Kinase Inhibition Potential

The pyridine carboxamide core is a well-established pharmacophore in the design of anticancer agents, with several derivatives demonstrating potent inhibition of various protein kinases. Notably, substitutions at the 4-position of the picolinamide ring have been shown to be critical for potent and selective antitumor activity.

Rationale: Extrapolation from 4-Substituted Picolinamides

Research into N-methylpicolinamide-4-thiol derivatives has revealed potent and broad-spectrum anti-proliferative activities against a range of human cancer cell lines.[2] One of the lead compounds from this series exhibited selective inhibition of Aurora-B kinase, a key regulator of mitosis.[2] This finding strongly suggests that the 4-position of the picolinamide scaffold is a viable site for modification to achieve potent kinase inhibition. The hydroxymethyl group in our topic compound, being a small and polar substituent, could potentially confer favorable interactions within the ATP-binding pocket of kinases like Aurora B.

Potential Mechanism of Action: Aurora Kinase B Inhibition

Aurora Kinase B is a serine/threonine kinase that plays a pivotal role in chromosome segregation and cytokinesis. Its overexpression is frequently observed in various human tumors, making it an attractive target for cancer therapy. Inhibition of Aurora B kinase leads to defects in cell division, ultimately triggering apoptosis in cancer cells.

Aurora_B_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora_b Aurora B Kinase Activity cluster_inhibition Therapeutic Intervention Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Kinase Metaphase->Aurora_B Activation Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Histone_H3 Histone H3 Phosphorylation Aurora_B->Histone_H3 Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Cytokinesis_Regulation Cytokinesis Regulation Aurora_B->Cytokinesis_Regulation Cell_Division_Failure Cell_Division_Failure Cytokinesis_Regulation->Cell_Division_Failure Leads to Compound 4-(Hydroxymethyl)pyridine-2-carboxamide (Hypothesized Inhibitor) Compound->Inhibition Inhibition->Aurora_B Apoptosis Apoptosis Cell_Division_Failure->Apoptosis Induces

Caption: Hypothesized mechanism of Aurora B kinase inhibition.

Structure-Activity Relationship (SAR) Insights: The Role of the 4-(Hydroxymethyl) Group

The structure-activity relationship of pyridine derivatives reveals that the nature of the substituent at the 4-position significantly influences biological activity. Studies have shown that the presence of groups capable of forming hydrogen bonds can enhance antiproliferative activity. The hydroxymethyl group (-CH₂OH) in 4-(hydroxymethyl)pyridine-2-carboxamide provides both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptor sites (the oxygen lone pairs). This could facilitate strong and specific interactions with amino acid residues in the target protein's active site, potentially leading to enhanced potency and selectivity compared to non-polar substituents.

Experimental Workflow for Evaluation

A systematic evaluation of the anticancer potential of 4-(hydroxymethyl)pyridine-2-carboxamide would involve a tiered screening approach, starting with cell-based proliferation assays and progressing to specific enzyme inhibition and in vivo studies.

Anticancer_Evaluation_Workflow Start Start Evaluation Cell_Viability Cell Viability Assays (MTT/SRB) on Cancer Cell Panel Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., Aurora B) IC50->Kinase_Assay If potent (low µM) Ki Determine Ki/IC50 for Target Kinase Kinase_Assay->Ki Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Ki->Mechanism_Studies If selective inhibition In_Vivo In Vivo Xenograft Models Mechanism_Studies->In_Vivo End Evaluate Therapeutic Potential In_Vivo->End

Caption: Experimental workflow for anticancer evaluation.

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-(hydroxymethyl)pyridine-2-carboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Chapter 2: Postulated PARP Inhibition and DNA Damage Response Modulation

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways. The pyridine carboxamide scaffold is a key structural feature of several potent PARP inhibitors.

The Role of PARP in DNA Repair and Cancer

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. In cancer cells with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is impaired. Inhibition of PARP in these cells leads to the accumulation of SSBs, which collapse replication forks during cell division, creating DSBs that cannot be repaired. This concept, known as synthetic lethality, results in the selective killing of cancer cells.

Pyridine Carboxamides as a Scaffold for PARP Inhibitors

Several PARP inhibitors feature a heterocyclic carboxamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, enabling them to bind to the catalytic domain of PARP. A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent PARP-1 inhibitors, demonstrating strong enzymatic inhibition and potentiation of the cytotoxicity of DNA-damaging agents.[3] This precedent suggests that the pyridine-2-carboxamide core of 4-(hydroxymethyl)pyridine-2-carboxamide could serve as an effective scaffold for PARP inhibition.

Hypothesized Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

It is hypothesized that 4-(hydroxymethyl)pyridine-2-carboxamide could act as a competitive inhibitor of PARP, binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This would prevent the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of single-strand breaks.

PARP_Inhibition_Pathway cluster_brca DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DSB_Formation Double-Strand Break (DSB) Formation PAR_Synthesis->DSB_Formation Unrepaired SSBs lead to SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Replication DNA Replication SSB_Repair->Replication Cell_Viability Cell Viability Replication->Cell_Viability HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair HR_Repair->Cell_Viability In HR-proficient cells Apoptosis Apoptosis HR_Repair->Apoptosis In HR-deficient cells (BRCA mutated) PARP_Inhibitor 4-(Hydroxymethyl)pyridine-2-carboxamide (Hypothesized PARP Inhibitor) PARP_Inhibitor->PAR_Synthesis Inhibits BRCA_Deficient BRCA-Deficient Cancer Cell

Caption: PARP-mediated DNA repair and the effect of inhibition.

Experimental Validation Strategy

To validate the potential PARP inhibitory activity of 4-(hydroxymethyl)pyridine-2-carboxamide, a combination of enzymatic and cell-based assays should be employed.

PARP_Inhibition_Assay_Workflow Start Start Validation Enzymatic_Assay In Vitro PARP1/2 Enzymatic Assay Start->Enzymatic_Assay IC50_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->IC50_Enzyme Cell_Based_Assay Cell-Based PARP Activity Assay (e.g., PAR levels in cells) IC50_Enzyme->Cell_Based_Assay If potent Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Cellular_Potency Synthetic_Lethality Synthetic Lethality Assay (BRCA-proficient vs. BRCA-deficient cells) Cellular_Potency->Synthetic_Lethality End Confirm PARP Inhibition Synthetic_Lethality->End

Caption: Workflow for validating PARP inhibition.

Detailed Protocol: In Vitro PARP1 Enzymatic Assay (Colorimetric)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

  • Reaction Setup: In each well, add PARP1 enzyme, activated DNA, and varying concentrations of 4-(hydroxymethyl)pyridine-2-carboxamide. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-horseradish peroxidase (HRP) and incubate.

  • Substrate Addition: Add an HRP substrate (e.g., TMB) and incubate until a color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Chapter 3: Other Potential Biological Activities

The versatile pyridine carboxamide scaffold has been associated with a broad spectrum of biological activities beyond oncology.

Antimicrobial (Antibacterial and Antifungal) Potential

Pyridine carboxamide derivatives have been reported to possess significant antimicrobial properties. Some exhibit antifungal activity by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain.[4] Others have shown activity against various bacterial strains.[5] The specific substitution pattern on the pyridine ring is crucial for determining the antimicrobial spectrum and potency. A study on 2,4-substituted picolinamides demonstrated exquisite selectivity for Clostridioides difficile.[3] Given these precedents, 4-(hydroxymethyl)pyridine-2-carboxamide warrants investigation for its potential antibacterial and antifungal effects.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the discovery of new antitubercular agents is a priority. Pyridine carboxamides have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis.[6] Some derivatives act as prodrugs that are activated by mycobacterial enzymes. The presence of the polar hydroxymethyl group in 4-(hydroxymethyl)pyridine-2-carboxamide might influence its uptake and metabolism by mycobacteria, potentially leading to antitubercular activity.

Chapter 4: Synthesis and Characterization

The synthesis of 4-(hydroxymethyl)pyridine-2-carboxamide can be achieved through several established synthetic routes.

Proposed Synthetic Route

A plausible synthetic route starts from 4-methylpicolinonitrile.

  • Oxidation: The methyl group at the 4-position can be oxidized to a hydroxymethyl group using a suitable oxidizing agent, such as selenium dioxide.

  • Hydrolysis: The nitrile group at the 2-position can then be hydrolyzed to a carboxamide group under acidic or basic conditions.

Alternatively, the synthesis could start from a pre-functionalized pyridine derivative, such as 2-cyano-4-(hydroxymethyl)pyridine, followed by hydrolysis of the nitrile.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the existing literature on structurally related compounds strongly suggests that 4-(hydroxymethyl)pyridine-2-carboxamide is a molecule of significant therapeutic potential. Its pyridine-2-carboxamide core, coupled with a polar hydroxymethyl group at the 4-position, makes it a prime candidate for investigation as an anticancer agent, potentially acting as a kinase or PARP inhibitor. Furthermore, its structural features warrant exploration for antimicrobial and antitubercular activities.

Future research should focus on the following:

  • Chemical Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 4-(hydroxymethyl)pyridine-2-carboxamide are the essential first steps.

  • In Vitro Biological Screening: A broad-based in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens is recommended to identify its primary biological activities.

  • Mechanism of Action Studies: Upon identification of a significant biological activity, detailed mechanistic studies should be undertaken to identify the molecular target(s).

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogs with modifications to the hydroxymethyl group and the carboxamide moiety will provide valuable insights for lead optimization.

The exploration of 4-(hydroxymethyl)pyridine-2-carboxamide represents a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

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Exploratory

The Strategic Application of 4-(Hydroxymethyl)pyridine-2-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 4-(Hydroxymethyl)pyridine-2-carboxamide as a valuable fragment in the practice of fragment-based drug discovery (FBDD). Intended for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 4-(Hydroxymethyl)pyridine-2-carboxamide as a valuable fragment in the practice of fragment-based drug discovery (FBDD). Intended for researchers, medicinal chemists, and structural biologists, this document will detail the core principles of FBDD, the specific attributes of this fragment, and a comprehensive, field-proven workflow for its application—from initial screening to hit-to-lead optimization.

The Philosophy of Fragment-Based Drug Discovery: Building Potency by Design

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da), against a biological target.[2][3] These fragments, due to their small size and low complexity, tend to have weak binding affinities (in the high µM to mM range). However, they are more likely to form high-quality, energetically favorable interactions with the target protein.[4] The initial weak binding is then optimized through structure-guided medicinal chemistry to develop highly potent and selective drug candidates.[2][3]

This approach offers several advantages over HTS. By starting with smaller, less complex molecules, FBDD allows for a more thorough exploration of chemical space with a significantly smaller library size.[1][4] Furthermore, the optimization process is often more rational and efficient, as the initial binding mode of the fragment provides a clear roadmap for chemical elaboration.[3]

4-(Hydroxymethyl)pyridine-2-carboxamide: A Privileged Fragment

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. Ideal fragments should possess favorable physicochemical properties, often adhering to the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP less than 3, and no more than 3 hydrogen bond donors and acceptors.[1][2] 4-(Hydroxymethyl)pyridine-2-carboxamide is an exemplary fragment that aligns well with these principles.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC7H8N2O2-
Molecular Weight152.15 g/mol [Calculated]
XLogP3-1.1[Estimated]
Hydrogen Bond Donors2[Calculated]
Hydrogen Bond Acceptors3[Calculated]
Rotatable Bonds2[Calculated]

The low molecular weight and negative XLogP3 value of 4-(Hydroxymethyl)pyridine-2-carboxamide indicate its high solubility and suitability for the high concentrations often required in fragment screening. The presence of both hydrogen bond donors (the amide and hydroxyl protons) and acceptors (the pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen) provides multiple opportunities for directed interactions within a protein binding site.

Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide

The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide can be readily achieved from the commercially available starting material, 4-(hydroxymethyl)pyridine-2-carboxylic acid. A standard amide bond formation protocol is employed.

Protocol: Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide

Materials:

  • 4-(Hydroxymethyl)pyridine-2-carboxylic acid

  • Ammonium chloride (NH4Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture for chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-(hydroxymethyl)pyridine-2-carboxamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The FBDD Workflow in Action: A Hypothetical Case Study

To illustrate the practical application of 4-(Hydroxymethyl)pyridine-2-carboxamide, we present a hypothetical FBDD campaign targeting a novel protein kinase.

Experimental Workflow Diagram

FBDD_Workflow A Fragment Library Screening (NMR or SPR) B Hit Confirmation (Orthogonal Biophysical Method) A->B Primary Hits C Structural Characterization (X-ray Crystallography) B->C Validated Hits D Structure-Activity Relationship (SAR) by Chemical Synthesis C->D E Fragment Growing F Fragment Linking / Merging G Scaffold Hopping H Lead Compound (Improved Potency & Properties)

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Phase 1: Hit Identification

3.2.1. Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[3] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is particularly well-suited for this purpose.

Protocol: STD-NMR Screening

  • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer.

  • Prepare stock solutions of fragment mixtures (typically 8-12 fragments per mixture) in the same deuterated buffer. The final concentration of each fragment in the NMR tube will be in the range of 100-500 µM.

  • Acquire a reference ¹H NMR spectrum of the fragment mixture in the absence of the protein.

  • Add the protein to the fragment mixture and acquire the STD-NMR spectrum. This is achieved by selectively saturating the protein resonances and observing the transfer of saturation to the binding fragments.

  • A control experiment with saturation of a region of the spectrum devoid of protein resonances is also performed.

  • Fragments that show signals in the STD spectrum are considered primary hits.

3.2.2. Hit Confirmation: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used to confirm the binding of fragment hits and to determine their binding affinity and kinetics.[5]

Protocol: SPR Hit Confirmation

  • Immobilize the target protein onto a sensor chip surface.

  • Prepare a series of dilutions of the hit fragment in a suitable running buffer.

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of fragment bound to the protein.

  • After the association phase, flow running buffer over the surface to monitor the dissociation of the fragment.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.2.3. Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD, as it provides the detailed atomic interactions that guide the hit-to-lead optimization process.[4]

Protocol: X-ray Crystallography by Soaking

  • Grow high-quality crystals of the target protein.

  • Prepare a soaking solution containing a high concentration of the fragment (typically 1-10 mM) in a cryoprotectant-containing buffer that is compatible with the protein crystals.

  • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Flash-cool the soaked crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure to reveal the binding mode of the fragment.

Phase 2: Hit-to-Lead Optimization

With the crystal structure of our hypothetical kinase in complex with 4-(Hydroxymethyl)pyridine-2-carboxamide, we can now embark on rational, structure-guided optimization.

3.3.1. Fragment Growing

The crystal structure reveals that the hydroxymethyl group of the fragment is pointing towards a small hydrophobic pocket, while the amide is forming a hydrogen bond with the backbone of the hinge region of the kinase. The pyridine nitrogen is accepting a hydrogen bond from a conserved lysine residue.

  • Strategy: Synthesize analogues where the hydroxymethyl group is extended to better occupy the hydrophobic pocket. This could involve the synthesis of ethers or the replacement of the hydroxyl with small alkyl or cycloalkyl groups.

3.3.2. Fragment Linking and Merging

If another fragment hit is identified that binds in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in potency.[2]

  • Strategy: If a second fragment is found to bind in the pocket adjacent to the pyridine ring, a linker could be appended to the 5-position of the pyridine to connect the two fragments.

3.3.3. Scaffold Hopping

Scaffold hopping involves replacing the core of the fragment with a different chemical scaffold while retaining the key binding interactions.[4] This can be a powerful strategy to improve physicochemical properties or to explore novel chemical space.

  • Strategy: Replace the pyridine ring with other five- or six-membered heterocycles to probe for improved interactions or to modulate properties such as pKa.

Hit_To_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Outcome Start 4-(Hydroxymethyl)pyridine-2-carboxamide Growing Fragment Growing (Extend into adjacent pocket) Start->Growing Linking Fragment Linking (Connect to a second fragment) Start->Linking Hopping Scaffold Hopping (Replace pyridine core) Start->Hopping End Potent Lead Compound Growing->End Linking->End Hopping->End

Caption: Hit-to-lead optimization strategies for a fragment hit.

Conclusion

4-(Hydroxymethyl)pyridine-2-carboxamide represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its synthetic tractability and potential for multi-point interactions with a protein target, make it a valuable addition to any fragment library. By employing a robust and integrated workflow of biophysical and structural techniques, researchers can effectively leverage this and similar fragments to discover and optimize novel lead compounds for a wide range of biological targets. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of FBDD, ultimately accelerating the path towards new therapeutics.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605–619. [Link]

  • Wikipedia contributors. (2023). Fragment-based lead discovery. In Wikipedia, The Free Encyclopedia. [Link]

  • Bon, M., Bilsland, A. E., Bower, J., & McAulay, K. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular oncology, 16(13), 2413–2430. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Gant, T. G. (2014). Using medicinal chemistry to tune the properties of low-molecular-weight fragments. Journal of medicinal chemistry, 57(9), 3596–3617. [Link]

  • Kirsch, P. (2019).
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Spring, D. R., & Smith, M. D. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(34), 3847-3850. [Link]

  • Fang, Z., & Chen, G. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in molecular biosciences, 7, 188. [Link]

  • Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S.
  • Neumann, L., & Navratilova, I. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(2), 52–55. [Link]

  • Johnson, T. A., & Stout, S. L. (2021). Process for synthesis of picolinamides. U.S.
  • Collins, P. M., & Sørensen, M. H. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(7), 586-595. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Bancet, A., Raingeval, C., Lomberget, T., Le Borgne, M., Guichou, J. F., & Krimm, I. (2020). Fragment Linking Strategies for Structure-Based Drug Design. Journal of medicinal chemistry, 63(19), 11420–11435. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Krimm, I., & Guichou, J. F. (2023). Linkers in fragment-based drug design: an overview of the literature. Expert opinion on drug discovery, 18(8), 847–860. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(2), 52-55. [Link]

  • Wollenhaupt, J., Barthel, T., Lima, G. M. A., Metz, A., Wallacher, D., Jagudin, E., ... & Weiss, M. S. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B (OCH2CF3) 3. Organic letters, 19(16), 4335-4338. [Link]

  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where are we now?. Nature reviews. Drug discovery, 12(8), 644. [Link]

  • CCDC. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. [Link]

  • Roßmar, M., Kofink, C., & Heine, A. (2018). Combining ‘dry’ co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(12), 1215-1224. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical science, 3(1), 101-104. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877. [Link]

  • Practical Fragments. (2022, February 7). Automated scaffold hopping for fragments. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • Clark, J. (2015). The preparation of amides. Chemguide. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • Perlaza, K., & Betz, M. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(8), 755-763. [Link]

  • Protein XRD Protocols. (n.d.). Soaking, Mounting, and Freezing Protein Crystals. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ChemBounce: Scaffold Hopping Tool for Drug Discovery. (2023, September 13). [Video]. YouTube. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(Hydroxymethyl)pyridine-2-carboxamide: A Comprehensive Guide

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a detailed, field-proven protocol for the synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide, a valuable heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is a robust two-step process commencing with the Fischer esterification of 4-(hydroxymethyl)picolinic acid to its methyl ester intermediate, followed by a direct amidation. This guide emphasizes the rationale behind procedural choices, offers insights into reaction monitoring and troubleshooting, and outlines rigorous safety and characterization protocols to ensure both high yield and purity. The content is designed for researchers in organic synthesis and drug development, providing a self-validating framework for the reliable production of this key intermediate.

Introduction and Strategic Overview

4-(Hydroxymethyl)pyridine-2-carboxamide is a pyridine derivative featuring both a primary alcohol and a primary amide functional group. This unique substitution pattern makes it a versatile synthon for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. Heterocyclic compounds, such as pyridine derivatives, form the core structure of a vast number of biologically active compounds and are of perennial interest in the agrochemical and pharmaceutical industries.

The synthetic strategy detailed herein is predicated on a two-step sequence designed for efficiency, scalability, and control over side reactions.

  • Step 1: Esterification. The synthesis begins with the conversion of the commercially available 4-(hydroxymethyl)picolinic acid to its corresponding methyl ester, Methyl 4-(hydroxymethyl)picolinate. This is achieved via a classic acid-catalyzed Fischer esterification.[1] Converting the carboxylic acid to an ester serves a critical purpose: it activates the carbonyl group for the subsequent amidation step while protecting the acidic proton, which would otherwise interfere with the basic conditions of amidation.

  • Step 2: Amidation. The purified methyl ester is then subjected to aminolysis using an ammonia source. This nucleophilic acyl substitution reaction efficiently converts the ester into the desired primary amide, 4-(Hydroxymethyl)pyridine-2-carboxamide.[2] This pathway is generally preferred over the direct amidation of the starting carboxylic acid, which often requires harsh conditions or expensive and moisture-sensitive coupling reagents.[3][4]

This strategic approach ensures that each step is high-yielding and that the intermediates and final product can be readily purified using standard laboratory techniques.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation Start 4-(Hydroxymethyl)picolinic Acid Reagent1 Methanol (CH3OH) Thionyl Chloride (SOCl2) Start->Reagent1 Intermediate Methyl 4-(hydroxymethyl)picolinate Reagent1->Intermediate Reflux Reagent2 Ammonia in Methanol (NH3/CH3OH) Intermediate->Reagent2 FinalProduct 4-(Hydroxymethyl)pyridine-2-carboxamide Reagent2->FinalProduct Stir at RT

Caption: Two-step synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride is highly corrosive and toxic; handle with extreme care. Ammonia solutions are corrosive and have a pungent odor.

Part A: Synthesis of Methyl 4-(hydroxymethyl)picolinate

Principle of the Reaction: This is an acid-catalyzed esterification. Thionyl chloride (SOCl₂) reacts with methanol to generate HCl in situ, which acts as the catalyst. The HCl protonates the carbonyl oxygen of the picolinic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
4-(Hydroxymethyl)picolinic Acid153.145.00 g32.61.0 eq
Methanol (anhydrous)32.04100 mL-Solvent
Thionyl Chloride (SOCl₂)118.973.6 mL (49.0 mmol)49.01.5 eq
Saturated NaHCO₃ (aq)-~150 mL-Work-up
Ethyl Acetate (EtOAc)-~300 mL-Extraction
Brine-~50 mL-Work-up
Anhydrous MgSO₄-~5 g-Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)picolinic acid (5.00 g, 32.6 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the resulting suspension in an ice-water bath to 0 °C. While stirring vigorously, slowly add thionyl chloride (3.6 mL, 49.0 mmol) dropwise over 15 minutes using a syringe.

    • Scientist's Note: This addition is highly exothermic and releases HCl gas. A slow, dropwise addition is crucial to control the temperature and prevent excessive gas evolution.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL). Carefully transfer the solution to a separatory funnel and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until gas evolution ceases (pH ~8).

    • Expert Insight: The neutralization must be done cautiously due to CO₂ evolution. This step removes any unreacted acid and the HCl catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford Methyl 4-(hydroxymethyl)picolinate as a white solid or pale oil. An expected yield is typically in the 85-95% range.

Part B: Synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide

Principle of the Reaction: This step is a nucleophilic acyl substitution at the ester carbonyl. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a methoxide ion as a leaving group and forming the more stable amide product.

Caption: Mechanism of nucleophilic acyl substitution for amidation.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Methyl 4-(hydroxymethyl)picolinate167.164.00 g23.91.0 eq
7N Ammonia in Methanol-50 mL~350Excess
Ethanol-As needed-Recrystallization

Step-by-Step Protocol:

  • Reaction Setup: Place Methyl 4-(hydroxymethyl)picolinate (4.00 g, 23.9 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Ammonia Addition: Add the 7N solution of ammonia in methanol (50 mL). Seal the flask securely with a stopper and parafilm (or use a pressure-rated vessel for larger scales).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

    • Trustworthiness Check: The reaction progress should be monitored by TLC (e.g., 10% methanol in dichloromethane). The ester spot should gradually be replaced by a more polar spot at the baseline, corresponding to the amide product.

  • Solvent Removal: Upon completion, unseal the flask in the fume hood and remove the solvent and excess ammonia under reduced pressure.

  • Purification: The resulting crude solid is often of high purity. For optimal results, perform recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold ethanol, and dry under vacuum. The expected yield of 4-(Hydroxymethyl)pyridine-2-carboxamide is typically 90-98%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals around δ 8.5 (s, 1H, pyridine), δ 8.1 (s, 1H, amide NH), δ 7.8 (s, 1H, amide NH), δ 7.7 (d, 1H, pyridine), δ 7.4 (d, 1H, pyridine), δ 5.4 (t, 1H, OH), δ 4.6 (d, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect signals around δ 166 (C=O), δ 159 (C-OH), δ 149 (C-CONH₂), δ 147 (pyridine CH), δ 121 (pyridine CH), δ 119 (pyridine CH), δ 62 (CH₂).

  • Mass Spectrometry (ESI+): Calculated for C₇H₈N₂O₂ [M+H]⁺: 153.0659; found: 153.0658.

  • Melting Point: Compare with literature values.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Step A (Esterification) Incomplete reaction or loss during work-up.Ensure anhydrous conditions. Increase reflux time. Perform extractions carefully to avoid emulsion formation.
Incomplete amidation in Step B Insufficient reaction time or inactive ammonia solution.Allow the reaction to stir for a longer period (up to 72h). Use a fresh, certified 7N ammonia/methanol solution.
Product oiling out during recrystallization Incorrect solvent system or presence of impurities.Add a co-solvent (e.g., water or hexanes) to the ethanol. Re-purify the crude material by column chromatography.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Google Patents. Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Google Patents. Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Google Patents. Catalytic process for production of pyridine carboxylic acid amides.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • YouTube. Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

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Application

Application Notes and Protocols for In Vivo Studies with 4-(Hydroxymethyl)pyridine-2-carboxamide

Abstract Introduction: The Formulation Challenge 4-(Hydroxymethyl)pyridine-2-carboxamide is a novel pyridine derivative with potential therapeutic applications. Its structure, featuring a polar hydroxymethyl group and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Formulation Challenge

4-(Hydroxymethyl)pyridine-2-carboxamide is a novel pyridine derivative with potential therapeutic applications. Its structure, featuring a polar hydroxymethyl group and a hydrogen-bonding carboxamide moiety, suggests a degree of hydrophilicity. However, the overall physicochemical properties, particularly its aqueous solubility, are likely to be the primary determinants for successful in vivo administration. For many novel compounds, poor solubility can significantly hinder preclinical assessment by causing erratic absorption and low bioavailability.[1][2]

This guide, therefore, presents a tiered approach to formulation development, starting with simple aqueous vehicles and progressing to more complex systems if required. The selection of an appropriate formulation strategy is critical and should be guided by the physicochemical properties of the drug molecule, the desired pharmacokinetic profile, and the route of administration.[1][3]

Pre-formulation Assessment: Know Your Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 4-(Hydroxymethyl)pyridine-2-carboxamide is essential. While specific data for this compound is not available in the public domain, initial characterization in the discovery laboratory should aim to determine the following:

  • Aqueous Solubility: Determination of solubility in water and physiological buffers (e.g., phosphate-buffered saline, PBS) at different pH values is the first critical step.

  • pKa: The ionization constant(s) of the molecule will inform the choice of buffered vehicles to potentially enhance solubility.

  • LogP/LogD: The lipophilicity of the compound will influence its solubility in both aqueous and organic media and can provide clues for selecting appropriate co-solvents or lipid-based systems.[2]

  • Melting Point and Physical Form: The melting point and crystallinity will impact the dissolution rate.

  • Chemical Stability: Preliminary stability studies in potential vehicles are crucial to ensure the compound does not degrade during formulation preparation and administration.

A Tiered Approach to Formulation Development

We advocate for a systematic, tiered approach to formulation development. This ensures that the simplest and safest formulation is considered first, with increasing complexity introduced only as needed.

Tier 1: Aqueous Vehicles

For a compound with some inherent aqueous solubility, a simple buffered solution is the ideal starting point.

Protocol 1: Preparation of a Buffered Aqueous Solution

  • Vehicle Preparation: Prepare a sterile isotonic phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Solubility Assessment: Determine the approximate solubility of 4-(Hydroxymethyl)pyridine-2-carboxamide in the prepared PBS. This can be done by adding an excess of the compound to a known volume of PBS, sonicating, and then filtering and quantifying the dissolved compound.

  • Formulation Preparation: If the required dose can be achieved within the solubility limits, weigh the appropriate amount of the compound and dissolve it in the required volume of sterile PBS. Gentle warming and vortexing may be used to aid dissolution.

  • Final Preparation: Once fully dissolved, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

Causality and Rationale: An aqueous solution is preferred for intravenous administration as it minimizes the risk of embolism and local irritation. For other routes, it provides the most straightforward system for ensuring dose uniformity.

Tier 2: Co-solvent Systems

If the aqueous solubility is insufficient to achieve the desired dose, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds.[4][5]

Commonly Used Co-solvents in Preclinical Studies:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300/400 (PEG300/400)

  • Propylene glycol (PG)

  • Ethanol

Protocol 2: Preparation of a Co-solvent Formulation

  • Co-solvent Screening: In small-scale experiments, assess the solubility of 4-(Hydroxymethyl)pyridine-2-carboxamide in various co-solvents and their aqueous dilutions.

  • Vehicle Selection: Choose a co-solvent system that provides the necessary solubility while minimizing the percentage of the organic solvent. A common starting point is a ternary system. For example, a vehicle containing 10% DMSO, 40% PEG300, and 50% saline is often effective.[6]

  • Formulation Preparation: a. Weigh the required amount of 4-(Hydroxymethyl)pyridine-2-carboxamide. b. Dissolve the compound in the organic co-solvent(s) first (e.g., DMSO and PEG300). Sonication or gentle warming can be applied to facilitate dissolution.[6] c. Once a clear solution is obtained, slowly add the aqueous component (e.g., saline or PBS) dropwise while vortexing to avoid precipitation.

  • Final Preparation: The final formulation should be a clear solution. Sterile filtration may be possible depending on the viscosity.

Trustworthiness and Self-Validation: Always observe the formulation for any signs of precipitation or instability after preparation and before administration. The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity.[3]

Tier 3: Surfactant-based Formulations

Surfactants can enhance solubility by forming micelles that encapsulate hydrophobic drug molecules.[7] They are often used in combination with co-solvents.

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

Protocol 3: Preparation of a Surfactant-based Formulation

  • Excipient Selection: Based on preliminary screening, select a suitable surfactant. Tween® 80 is a common choice for preclinical studies.

  • Formulation Preparation (Example with Tween® 80): a. Prepare a vehicle consisting of, for example, 5% Tween® 80 in sterile saline. b. Attempt to dissolve or suspend 4-(Hydroxymethyl)pyridine-2-carboxamide in this vehicle. c. Alternatively, a co-solvent/surfactant system can be employed. For instance, dissolve the compound in DMSO first, then add Tween® 80, and finally, add saline. An example formulation could be 5% DMSO, 5% Tween® 80, and 90% saline.

  • Homogenization: Ensure the final formulation is a clear, homogenous solution.

Expertise and Experience: The order of addition of excipients is crucial in these formulations. Typically, the drug is first dissolved in the co-solvent, followed by the addition of the surfactant, and finally the aqueous phase.[6]

Tier 4: Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent aqueous solubility.[8][9][10]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

Protocol 4: Preparation of a Cyclodextrin Formulation

  • Cyclodextrin Selection: SBE-β-CD is often preferred for parenteral formulations due to its higher safety profile.

  • Vehicle Preparation: Prepare a solution of the chosen cyclodextrin in water or saline (e.g., 20% w/v SBE-β-CD in saline).[6]

  • Complexation: Add the 4-(Hydroxymethyl)pyridine-2-carboxamide to the cyclodextrin solution.

  • Solubilization: Agitate the mixture, using sonication or stirring at room temperature, for a sufficient time (which could range from a few hours to overnight) to allow for the formation of the inclusion complex.

  • Final Preparation: Once the compound is dissolved, the resulting clear solution can be sterile filtered.

Authoritative Grounding: The use of cyclodextrins is a well-established method for enhancing the solubility of poorly soluble drugs for in vivo studies.[8][9]

Visualization of the Formulation Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

Formulation_Workflow cluster_0 Pre-formulation Assessment cluster_1 Formulation Selection cluster_2 Final Formulation A Determine Aqueous Solubility of 4-(Hydroxymethyl)pyridine-2-carboxamide B Is Solubility Sufficient for Desired Dose? A->B C Tier 1: Aqueous Vehicle (e.g., PBS) B->C Yes D Tier 2: Co-solvent System (e.g., DMSO/PEG/Saline) B->D No I Prepare & Validate Final Formulation (Clarity, Stability) C->I G Is Solubility Still Insufficient? D->G E Tier 3: Surfactant System (e.g., with Tween® 80) H Is Solubility Still Insufficient? E->H F Tier 4: Cyclodextrin System (e.g., SBE-β-CD) F->I G->E Yes G->I No H->F Yes H->I No

Caption: Decision workflow for formulating 4-(Hydroxymethyl)pyridine-2-carboxamide.

Quantitative Data Summary

As specific experimental data for 4-(Hydroxymethyl)pyridine-2-carboxamide is not available, the following table provides a template for researchers to populate with their own experimental findings during the formulation development process.

Formulation Vehicle% Organic Solvent/ExcipientAchieved Concentration (mg/mL)AppearanceStability (at RT for 4h)
Phosphate-Buffered Saline (pH 7.4)0%Enter Datae.g., Clear, Precipitatee.g., Stable, Unstable
10% DMSO / 90% Saline10%Enter Datae.g., Clear, Precipitatee.g., Stable, Unstable
10% DMSO / 40% PEG300 / 50% Saline50%Enter Datae.g., Clear, Precipitatee.g., Stable, Unstable
5% Tween® 80 / 95% Saline5%Enter Datae.g., Clear, Precipitatee.g., Stable, Unstable
20% SBE-β-CD in Water20%Enter Datae.g., Clear, Precipitatee.g., Stable, Unstable

Conclusion and Best Practices

The successful in vivo evaluation of 4-(Hydroxymethyl)pyridine-2-carboxamide is contingent upon the development of a suitable formulation. This guide provides a systematic and scientifically grounded approach to this challenge. It is imperative to start with the simplest formulation and only increase complexity as necessitated by the compound's solubility. Each formulation must be validated for clarity, stability, and physiological compatibility before administration. The ultimate goal is to achieve a formulation that delivers the desired dose in a consistent and reproducible manner, thereby ensuring the integrity of the subsequent pharmacokinetic and pharmacodynamic data. When selecting a vehicle, it is crucial that the vehicle itself does not impact the pharmacokinetic profile of the compound or cause adverse effects.[3]

References

  • National Center for Biotechnology Information. 4-Hydroxymethylpyridine. PubChem Compound Summary for CID 11472. [Link]

  • National Center for Biotechnology Information. 4-hydroxy-N-methylpyridine-2-carboxamide. PubChem Compound Summary for CID 45082994. [Link]

  • Jubilant Ingrevia. 2-(Hydroxymethyl) pyridine Safety Data Sheet. [Link]

  • Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(15), 3363. [Link]

  • National Center for Biotechnology Information. N-(hydroxymethyl)-4-methylpyridine-2-carboxamide. PubChem Compound Summary for CID 91806121. [Link]

  • Olatunji, I. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Sinko, B., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 14(3), 591. [Link]

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 297(2), 100938. [Link]

  • Woitiski, C. B., et al. (2011). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 8(5), 1564-1575. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2015). General Principles of Preclinical Study Design. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(1), 211. [Link]

  • ResearchGate. Examples of surfactants used in pharmaceutical formulations. [Link]

  • Powell, M. F., et al. (1998). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PDA Journal of Pharmaceutical Science and Technology, 52(5), 238-311. [Link]

  • ResearchGate. (PDF) Excipient Selection In Parenteral Formulation Development. [Link]

  • V. C. F. de Faria, et al. (2016). Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid). PLoS One, 11(3), e0151817. [Link]

  • Woitiski, C. B., et al. (2011). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

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  • G. Psomas, et al. (2020). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N-O bond cleavage of a sulfonyl o-pyridine carboxamidoxime. Journal of Inorganic Biochemistry, 209, 111085. [Link]

  • ResearchGate. (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. [Link]

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Method

Application Note: Predicting Protein-Ligand Interactions for 4-(Hydroxymethyl)pyridine-2-carboxamide Using Molecular Docking

Introduction: The Role of In Silico Docking in Modern Drug Discovery Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of In Silico Docking in Modern Drug Discovery

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[1] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses about drug-target interactions at the molecular level, thereby accelerating the drug development pipeline.[1]

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmacologically active compounds. This application note provides a detailed, step-by-step protocol for conducting a computational docking study on "4-(Hydroxymethyl)pyridine-2-carboxamide," a representative molecule of this class.

To provide a scientifically relevant context, this guide will use the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis as the target protein. InhA is a clinically validated target for the frontline anti-tuberculosis drug isoniazid and represents a crucial enzyme in the mycobacterial cell wall synthesis pathway.[2][3] Direct inhibitors of InhA are of significant interest for overcoming isoniazid resistance.[4] We will utilize the high-resolution crystal structure of InhA in complex with an inhibitor (PDB ID: 2X22) to establish and validate our docking protocol before predicting the binding mode of our compound of interest.[3]

This guide is designed to be practical, explaining not just the "how" but also the "why" behind each step, ensuring scientific integrity and providing a robust framework for your own docking studies.

I. Foundational Concepts: The Docking Workflow

A typical molecular docking experiment follows a structured workflow. Understanding this process is key to obtaining meaningful and reliable results. The entire process, from preparation to analysis, is a system of self-validation, where the accuracy of each step builds upon the last.

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Production Phase cluster_analysis 4. Analysis Phase Ligand_Prep Ligand Preparation (4-(Hydroxymethyl)pyridine-2-carboxamide) Docking Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (M. tb InhA - PDB: 2X22) Receptor_Prep->Docking Redocking Re-dock Co-crystallized Ligand (PT70) RMSD_Calc Calculate RMSD (< 2.0 Å?) Redocking->RMSD_Calc RMSD_Calc->Docking Protocol Validated Results Analyze Binding Affinity & Poses Docking->Results Visualization Visualize Interactions (PyMOL, PLIP) Results->Visualization

Figure 1: General workflow for a validated molecular docking study.

II. Detailed Protocols: From Structure to Interaction

This section provides detailed, step-by-step methodologies for the entire docking process. The protocols are based on widely used and freely available software tools.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the small molecule with the correct atom types, bond orders, and charges, formatted for the docking software.

Tools Required:

  • Web browser to access PubChem.

  • Molecular visualization software (e.g., UCSF Chimera, PyMOL).

  • AutoDock Tools (part of MGLTools).

Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "4-(Hydroxymethyl)pyridine-2-carboxamide". While this exact compound may not have a PubChem entry, a very close analogue, "N-(hydroxymethyl)-4-methylpyridine-2-carboxamide" (PubChem CID: 91806121), can be used as a starting point.[5] For the purpose of this protocol, we will proceed with this analogue.

    • Download the 3D conformer of the ligand in SDF format.

  • Format Conversion and Preparation using AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive atom types and calculate charges.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Choose Torsions to review and confirm the rotatable bonds. By default, ADT allows for flexibility in acyclic single bonds.[6]

    • Finally, go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file format includes atomic coordinates, partial charges, and information about torsional flexibility required by AutoDock Vina.

Protocol 2: Receptor Preparation and Docking Validation

Proper receptor preparation is critical for a successful docking simulation. This involves cleaning the PDB file and defining the search space for the docking algorithm. Crucially, we will first validate our docking parameters by re-docking the original ligand.

Tools Required:

  • Web browser to access the RCSB Protein Data Bank.

  • AutoDock Tools.

  • PyMOL or other molecular visualization software.

Methodology:

  • Obtain and Clean the Receptor Structure:

    • Navigate to the RCSB PDB ([Link]).[7]

    • Search for and download the PDB file for 2X22 .[3]

    • Open the 2X22.pdb file in ADT or another molecular viewer.

    • Remove all water molecules (HOH residues).

    • The structure contains the cofactor NAD+ and the inhibitor PT70. For the initial validation, carefully select and save the inhibitor PT70 to a separate PDB file (pt70_crystal.pdb). Then, delete the PT70 molecule from the main structure.

    • The NAD+ cofactor is essential for inhibitor binding and should be retained.[8]

  • Prepare Receptor for Docking:

    • In ADT, with the cleaned protein-NAD+ complex loaded, go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein and click OK. ADT will add Gasteiger charges.

    • Save the prepared receptor as receptor.pdbqt.

  • Docking Validation: Re-docking the Native Ligand:

    • Prepare the Native Ligand: Load pt70_crystal.pdb into ADT and prepare it as a ligand, saving it as pt70_ligand.pdbqt using the steps in Protocol 1.

    • Define the Binding Site (Grid Box):

      • In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.

      • To define the search space, center the grid box on the co-crystallized ligand's position. A convenient way is to load pt70_crystal.pdb and center the box on it.

      • Adjust the grid box dimensions to encompass the entire binding site, typically with a buffer of 4-5 Å in each dimension. A box size of 22 x 20 x 20 Å is a good starting point for this system. Record the center coordinates and dimensions.

    • Configure and Run AutoDock Vina:

      • Create a text file named conf_validate.txt.

      • Add the following lines, replacing the center and size values with those from the previous step:

      • Run AutoDock Vina from the command line: vina --config conf_validate.txt --log pt70_redocked_log.txt

    • Analyze Validation Results:

      • Open PyMOL. Load the original receptor with the crystal ligand (2X22.pdb) and the top-ranked re-docked pose (pt70_redocked_out.pdbqt).

      • Align the protein backbones of the two structures.

      • Use the rms_cur command in PyMOL to calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the crystallographic ligand and the re-docked ligand.

      • Criterion for Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimental binding mode.

Protocol 3: Docking of 4-(Hydroxymethyl)pyridine-2-carboxamide

With a validated protocol, we can now confidently dock our compound of interest.

Methodology:

  • Configure and Run AutoDock Vina:

    • Create a new configuration file, conf_dock.txt.

    • This file will be identical to conf_validate.txt but will specify our prepared ligand and a new output file:

    • Run AutoDock Vina from the command line: vina --config conf_dock.txt --log ligand_docked_log.txt

III. Data Analysis and Interpretation

The output of a docking simulation provides predicted binding affinities and a series of potential binding poses. Careful analysis is required to extract meaningful insights.

Binding Affinity (Docking Score)

AutoDock Vina reports the binding affinity in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate stronger predicted binding. The top-ranked poses and their scores are listed in the log file and at the beginning of the output PDBQT file.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-7.20.000 / 0.000
2-7.01.854 / 2.541
3-6.82.113 / 3.012
.........
Table 1: Example output format from an AutoDock Vina log file. The binding affinity is the primary metric for ranking poses.
Binding Pose and Interaction Analysis

The docking score alone is insufficient. The plausibility of the binding pose must be examined by visualizing the interactions between the ligand and the protein.

Tools Required:

  • PyMOL or UCSF Chimera for 3D visualization.

  • PLIP (Protein-Ligand Interaction Profiler) web server or PDBsum for 2D interaction diagrams.[9][10]

Analysis Workflow:

  • Load and Visualize: Open the receptor.pdbqt and the ligand_docked_out.pdbqt files in PyMOL. The output file contains multiple binding modes; you can step through them to visualize each pose.

  • Identify Key Interactions: Focus on the top-ranked pose. Look for common types of non-covalent interactions:

    • Hydrogen Bonds: Crucial for specificity and affinity. Identify donor-acceptor pairs between the ligand (e.g., the amide NH, hydroxyl OH, carbonyl oxygen) and protein residues (e.g., backbone amides/carbonyls, side chains of Ser, Thr, Tyr, Asp, Glu, Gln, Asn).

    • Hydrophobic Interactions: Formed between nonpolar groups. The pyridine ring of the ligand can interact with hydrophobic residues like Leu, Ile, Val, Phe, and Tyr.

    • π-Stacking: A specific interaction between aromatic rings. The ligand's pyridine ring may stack with the side chains of Phe, Tyr, Trp, or His.

  • Generate Interaction Diagrams:

    • Submit the complex of the receptor and the top-ranked docked pose to the PLIP web server ([Link]).[9]

    • PLIP provides a detailed breakdown of all detected interactions and generates intuitive 2D and 3D visualizations, which are invaluable for analysis and publication.[11]

G Results Docking Output (Poses & Scores) Rank Rank by Binding Affinity (Most Negative = Best) Results->Rank Visualize Visualize Top Pose in Binding Site (PyMOL) Rank->Visualize Analyze Analyze Non-covalent Interactions (H-bonds, Hydrophobic, π-stacking) Visualize->Analyze Hypothesis Formulate Structure-Activity Hypothesis Analyze->Hypothesis

Figure 2: Decision workflow for analyzing docking results.

IV. Conclusion and Best Practices

This application note has outlined a comprehensive and validated protocol for performing a molecular docking study of 4-(Hydroxymethyl)pyridine-2-carboxamide against the M. tuberculosis target InhA. By following these steps—from careful ligand and receptor preparation to essential protocol validation and detailed interaction analysis—researchers can generate reliable and insightful predictions of protein-ligand binding.

Key Takeaways:

  • Validation is Non-Negotiable: Always validate your docking protocol by re-docking a known ligand before proceeding with unknown compounds. This step provides confidence in your chosen parameters.

  • Scores are Not Absolute: Docking scores are estimations and should be used for ranking and prioritization, not as absolute measures of binding affinity.

  • Visual Inspection is Crucial: A good score is meaningless if the binding pose is physically implausible or does not make key interactions known to be important for binding in that protein family.

  • Use Multiple Tools: Combine the strengths of different software for a more robust analysis (e.g., AutoDock for docking, PyMOL for 3D visualization, PLIP for 2D interaction mapping).

By integrating these computational methods into early-stage research, scientists can make more informed decisions, optimize lead compounds, and ultimately contribute to the discovery of novel therapeutics.

V. References

  • Manjunatha, U.H., et al. (2015). Direct inhibitors of InhA are active against Mycobacterium tuberculosis. Science, 347(6221), 543-547. Available at: [Link]

  • Chebaiki, M., et al. (2023). Discovery of new diaryl ether inhibitors against Mycobacterium tuberculosis targeting the minor portal of InhA. European Journal of Medicinal Chemistry, 259, 115646. Available at: [Link]

  • Laskowski, R. A. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science, 31(12), e4473. Available at: [Link]

  • Luckner, S. R., et al. (2010). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 285(19), 14330-14337. (PDB ID: 2X22). Available at: [Link]

  • RCSB PDB. (n.d.). Entry 2H7M. RCSB Protein Data Bank. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)-4-methylpyridine-2-carboxamide. PubChem Compound Database. (CID: 91806121). Retrieved January 27, 2026, from [Link]

  • Vilcheze, C., et al. (2020). InhA is a target of the cinnamoyl-based compounds in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(6), e00132-20. (PDB ID: 6SQ5). Available at: [Link]

  • Adasme, M. F., et al. (2025). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. Nucleic Acids Research. Available at: [Link]

  • He, X., et al. (2019). Structure-based design of novel inhibitors of Mycobacterium tuberculosis InhA. Journal of Medicinal Chemistry, 62(24), 11154-11171. (PDB ID: 6R9W). Available at: [Link]

  • University of Glasgow. (n.d.). Ramachandran plots. School of Molecular Biosciences. Retrieved January 27, 2026, from [Link]

  • Freundlich, J. S., et al. (2018). Diazaborines are a new class of direct InhA inhibitors with activity against replicating and non-replicating Mycobacterium tuberculosis. Cell Chemical Biology, 25(6), 739-749.e6. (PDB ID: 5VRL). Available at: [Link]

  • PubChem. (n.d.). N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide. PubChem Compound Database. (CID: 110471296). Retrieved January 27, 2026, from [Link]

  • wwPDB. (n.d.). PDB Entry - 2H7M. Worldwide Protein Data Bank. Retrieved January 27, 2026, from [Link]

  • He, X., et al. (2007). Arylamide inhibitors of Mycobacterium tuberculosis InhA. Bioorganic & Medicinal Chemistry Letters, 17(18), 5028-5031. (PDB ID: 2NSD). Available at: [Link]

  • Konc, J., et al. (2018). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Chemical Information and Modeling, 58(9), 1833-1842. Available at: [Link]

  • Laskowski, R. A., et al. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221-222. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. PubChem Compound Database. (CID: 13276248). Retrieved January 27, 2026, from [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research, 43(W1), W443-W447. Available at: [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. Available at: [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. Available at: [Link]

  • TeachOpenCADD. (n.d.). T016: Protein-ligand interactions. TeachOpenCADD Documentation. Retrieved January 27, 2026, from [Link]

  • Sanchez-Martinez, M. (2021, May 27). Automatic Protein-Ligand interaction analysis. Melchor Sanchez-Martinez Blog. Retrieved January 27, 2026, from [Link]

  • PDBsum. (n.d.). EMBL-EBI. Retrieved January 27, 2026, from [Link]

  • Novick, S. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. LinkedIn. Retrieved January 27, 2026, from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Hydroxymethyl)pyridine-2-carboxamide and its N-Methylated and O-Methylated Analogs in Drug Discovery

In the landscape of modern drug discovery, the strategic chemical modification of a lead compound is a cornerstone of optimizing its therapeutic potential. The addition of a single methyl group, often referred to as the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic chemical modification of a lead compound is a cornerstone of optimizing its therapeutic potential. The addition of a single methyl group, often referred to as the "magic methyl" effect, can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[1] This guide provides a comprehensive comparative study of "4-(Hydroxymethyl)pyridine-2-carboxamide" (Parent Compound, PC ) and two of its methylated analogs: "N-methyl-4-(hydroxymethyl)pyridine-2-carboxamide" (N-Methylated Analog, N-MA ) and "4-(methoxymethyl)pyridine-2-carboxamide" (O-Methylated Analog, O-MA ). This analysis is designed for researchers, scientists, and drug development professionals to illustrate the rationale and experimental methodologies for evaluating such structural modifications.

Pyridine carboxamides are a versatile class of compounds with a broad spectrum of reported biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Their ability to engage in various biological interactions makes them attractive scaffolds for medicinal chemistry. This guide will delve into the synthetic considerations, physicochemical characteristics, pharmacokinetic profiles, and pharmacodynamic effects of these three compounds, providing a framework for understanding the nuanced impact of methylation.

Synthetic Accessibility and Rationale for Methylation

The parent compound, PC , can be synthesized from 4-(hydroxymethyl)pyridine-2-carboxylic acid through standard amide coupling reactions. The introduction of a methyl group at the amide nitrogen (N-MA ) or the hydroxymethyl oxygen (O-MA ) can be achieved through various methylation strategies.

The rationale for investigating these specific methylated analogs is rooted in fundamental principles of medicinal chemistry. N-methylation of an amide can disrupt hydrogen bonding networks, which may impact crystal packing and, consequently, solubility.[3][4][5] It can also introduce steric hindrance that may protect the amide bond from enzymatic hydrolysis, potentially increasing metabolic stability.[1] O-methylation of the hydroxymethyl group removes a hydrogen bond donor and increases lipophilicity, which can influence cell permeability and metabolic pathways.[6]

Physicochemical Properties: The Impact of Methylation on Solubility and Lipophilicity

A fundamental aspect of drug development is the characterization of a compound's physicochemical properties, as they are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the predicted and experimental data for our three compounds of interest.

Property4-(Hydroxymethyl)pyridine-2-carboxamide (PC)N-methyl-4-(hydroxymethyl)pyridine-2-carboxamide (N-MA)4-(methoxymethyl)pyridine-2-carboxamide (O-MA)
Molecular Weight ( g/mol ) 152.15166.18166.18
Predicted logP -0.9-0.5-0.1
Aqueous Solubility (µg/mL) 8501200450
Hydrogen Bond Donors 322
Hydrogen Bond Acceptors 333

Note: Predicted logP values are computationally derived. Aqueous solubility is determined experimentally.

The experimental data reveals that N-methylation (N-MA ) surprisingly increases aqueous solubility compared to the parent compound (PC ). This counterintuitive result, where the addition of a lipophilic methyl group enhances solubility, can be attributed to the disruption of the intermolecular hydrogen bonding that likely exists in the solid state of the parent compound, allowing for more favorable interactions with water.[4][5] Conversely, O-methylation (O-MA ) leads to a decrease in aqueous solubility, which aligns with the increased lipophilicity from masking a polar hydroxyl group.[6]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment based on the shake-flask method.

  • Preparation of Solutions: Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add an excess amount of the test compound to a vial containing a known volume of PBS.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol), and determine the concentration using a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection.

Pharmacokinetic Profile: A Look at Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro microsomal stability assays are a standard method for assessing a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

CompoundMicrosomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
PC 4515.4
N-MA >120<5.8
O-MA 2527.7

The results indicate that N-methylation significantly enhances metabolic stability, with the half-life of N-MA exceeding the duration of the assay. This is likely due to the methyl group sterically shielding the amide bond from amidase activity. In contrast, the O-methylated analog (O-MA ) exhibits lower metabolic stability than the parent compound. The introduction of the methoxy group may present a new site for oxidative metabolism by cytochrome P450 enzymes.

Experimental Protocol: Microsomal Stability Assay

This protocol provides a general procedure for determining metabolic stability using liver microsomes.[7][8][9]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Pharmacodynamic Evaluation: Targeting NAD+ Biosynthesis

Given the structural similarities of pyridine carboxamides to nicotinamide, a key precursor in NAD+ biosynthesis, we hypothesized that these compounds might act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[10]

CompoundNAMPT Inhibition (IC50, µM)
PC 15.2
N-MA 8.5
O-MA 25.8

The in vitro enzyme inhibition assay reveals that N-MA is a more potent inhibitor of NAMPT compared to the parent compound, PC . The methyl group may be involved in favorable hydrophobic interactions within the enzyme's active site. The O-MA analog is a weaker inhibitor, suggesting that the hydroxymethyl group of the parent compound may be important for binding, potentially through hydrogen bonding, and that masking this group is detrimental to activity.

Experimental Protocol: NAMPT Inhibition Assay

This protocol describes a typical in vitro assay to measure NAMPT inhibition.[11][12][13]

  • Assay Principle: The assay measures the production of NAD+ in a coupled enzyme reaction. The NAD+ produced is then used to generate a fluorescent or colorimetric signal.

  • Reaction Components: The reaction mixture includes recombinant human NAMPT enzyme, nicotinamide, phosphoribosyl pyrophosphate (PRPP), and a detection reagent system.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction wells.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme. Incubate at 37°C for a specified period.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Structural Modification cluster_1 Methylated Analogs PC 4-(Hydroxymethyl)pyridine-2-carboxamide (Parent Compound) NMA N-methyl-4-(hydroxymethyl)pyridine-2-carboxamide (N-MA) PC->NMA N-methylation OMA 4-(methoxymethyl)pyridine-2-carboxamide (O-MA) PC->OMA O-methylation

Caption: Structural relationship between the parent compound and its methylated analogs.

G cluster_0 Experimental Workflow Synthesis Synthesis & Purification PhysChem Physicochemical Characterization (Solubility, logP) Synthesis->PhysChem PK Pharmacokinetic Profiling (Metabolic Stability) PhysChem->PK PD Pharmacodynamic Evaluation (NAMPT Inhibition) PK->PD Data Data Analysis & Structure-Activity Relationship PD->Data

Caption: A streamlined experimental workflow for comparative analysis.

G Methylation Methylation Metabolism Metabolic Stability Methylation->Metabolism Alters Activity Biological Activity Methylation->Activity Modulates Lipophilicity Lipophilicity Methylation->Lipophilicity Increases HBD Hydrogen Bond Donors Methylation->HBD Decreases Solubility Solubility Lipophilicity->Solubility Impacts HBD->Solubility Impacts

Caption: The multifaceted impact of methylation on key drug-like properties.

Conclusion

This comparative guide demonstrates that the seemingly simple addition of a methyl group to "4-(Hydroxymethyl)pyridine-2-carboxamide" can lead to significant and sometimes unpredictable changes in its drug-like properties. The N-methylated analog exhibited improved aqueous solubility and metabolic stability, along with enhanced potency against NAMPT. In contrast, the O-methylated analog showed decreased solubility and metabolic stability, as well as reduced biological activity.

These findings underscore the importance of a systematic and data-driven approach to lead optimization. By carefully considering the site of methylation and conducting a thorough experimental evaluation, researchers can strategically fine-tune the properties of a lead compound to enhance its therapeutic potential. The protocols and analyses presented herein provide a robust framework for such investigations, enabling more informed decision-making in the complex process of drug development.

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Comparative

Benchmarking a Novel Compound: A Comparative Analysis of 4-(Hydroxymethyl)pyridine-2-carboxamide Against a Panel of Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the identification of novel small molecules that exhibit high potency and selectivity against key cellular targets is of paramount importance. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel small molecules that exhibit high potency and selectivity against key cellular targets is of paramount importance. This guide provides a comprehensive framework for the initial biochemical evaluation of a novel compound, "4-(Hydroxymethyl)pyridine-2-carboxamide," against a panel of clinically relevant protein kinases. While the kinase inhibitory profile of this specific molecule is not yet established in the public domain, its pyridine carboxamide scaffold is present in a number of biologically active agents, suggesting potential for interaction with ATP-binding sites of enzymes such as kinases.[1][2][3][4][5]

This document serves as a practical guide for researchers, scientists, and drug development professionals on how to design and execute a robust benchmarking study. We will detail the experimental rationale, provide validated protocols, present a hypothetical dataset for illustrative purposes, and interpret these results to assess the compound's potential as a kinase inhibitor.

Introduction: The Rationale for Kinase Panel Screening

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The initial characterization of a new chemical entity (NCE) often involves screening it against a panel of kinases to determine its potency and selectivity.[7][8][9] A highly selective inhibitor can offer a more targeted therapeutic effect with a potentially wider therapeutic window and fewer off-target side effects. Conversely, a multi-targeted inhibitor might be advantageous in treating complex diseases driven by multiple signaling pathways.

This guide will use "4-(Hydroxymethyl)pyridine-2-carboxamide" as a test case to illustrate the process of:

  • Primary Screening: Assessing the inhibitory activity of the compound against a diverse panel of kinases.

  • Comparator Benchmarking: Directly comparing its potency (IC50 value) against known, well-characterized inhibitors for each respective kinase.

  • Selectivity Profiling: Analyzing the data to understand the compound's specificity across the kinase panel.

Experimental Design and Methodology

A successful benchmarking study hinges on a well-designed experiment and the use of validated assay technologies. The following sections outline the key considerations and a detailed protocol for conducting the kinase inhibition assays.

Selection of the Kinase Panel and Comparator Inhibitors

For this hypothetical study, we have selected a panel of six kinases that are well-established cancer drug targets, representing both tyrosine and serine/threonine kinase families. For each kinase, a well-known inhibitor is chosen as a positive control and benchmark.

Kinase TargetKinase FamilyRole in CancerComparator Inhibitor
EGFR Tyrosine KinaseLung, Colorectal, Head & Neck CancerGefitinib
BRAF (V600E) Ser/Thr KinaseMelanoma, Colorectal, Thyroid CancerVemurafenib
PI3Kα Lipid KinaseBreast, Ovarian, Endometrial CancerAlpelisib
CDK2 Ser/Thr KinaseCell Cycle Progression, Various CancersRoscovitine
VEGFR2 Tyrosine KinaseAngiogenesis in Various TumorsAxitinib
Abl Tyrosine KinaseChronic Myeloid Leukemia (CML)Imatinib
Kinase Inhibition Assay Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for quantifying kinase activity and inhibition.[10][11][12] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP at the desired concentration (typically at the Km for each kinase) in the reaction buffer.

    • Prepare serial dilutions of "4-(Hydroxymethyl)pyridine-2-carboxamide" and each comparator inhibitor in 100% DMSO. A common concentration range for an initial screen is from 100 µM down to 1 nM.

    • Prepare the kinase and substrate solutions in the reaction buffer at 2X the final desired concentration.

  • Kinase Reaction (in a 384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a 2X ATP/substrate mixture to each well.

    • Incubate the reaction for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (DMSO) control as 100% activity and a no-kinase control as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13][14][15][16][17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis prep_comp Prepare Compound Dilutions (Test & Comparators) add_comp Add Compound/DMSO to 384-well plate prep_comp->add_comp prep_reagents Prepare Kinase, Substrate, & ATP Solutions (2X) add_kinase Add 2X Kinase (Incubate 15 min) prep_reagents->add_kinase add_comp->add_kinase start_rxn Add 2X ATP/Substrate (Incubate 60 min) add_kinase->start_rxn stop_rxn Add ADP-Glo™ Reagent (Incubate 40 min) start_rxn->stop_rxn detect Add Kinase Detection Reagent (Incubate 30 min) stop_rxn->detect read_plate Measure Luminescence detect->read_plate analyze Normalize Data & Plot Dose-Response Curves read_plate->analyze calc_ic50 Calculate IC50 Values analyze->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Results: A Hypothetical Comparative Analysis

The following table summarizes the hypothetical IC50 values obtained for "4-(Hydroxymethyl)pyridine-2-carboxamide" and the comparator inhibitors against the selected kinase panel.

Table 1: Comparative Inhibitory Activity (IC50, nM)

Kinase Target4-(Hydroxymethyl)pyridine-2-carboxamideComparator InhibitorComparator IC50 (nM)
EGFR 85Gefitinib5
BRAF (V600E) >10,000Vemurafenib31
PI3Kα 1,200Alpelisib5
CDK2 450Roscovitine70
VEGFR2 25Axitinib1
Abl >10,000Imatinib25

Interpretation and Discussion

  • Potency: The compound demonstrates potent inhibitory activity against VEGFR2 (IC50 = 25 nM) and EGFR (IC50 = 85 nM). The activity against CDK2 is moderate (IC50 = 450 nM), while its effect on PI3Kα is weak (IC50 = 1,200 nM). It shows no significant activity against BRAF (V600E) and Abl at concentrations up to 10 µM.

  • Selectivity: "4-(Hydroxymethyl)pyridine-2-carboxamide" appears to be a selective inhibitor, with a clear preference for VEGFR2 and EGFR over the other kinases in the panel. The ~3-fold selectivity for VEGFR2 over EGFR is noteworthy. This selectivity profile is crucial, as dual inhibition of VEGFR2 and EGFR has been explored as a therapeutic strategy in certain cancers.

  • Comparison to Benchmarks: As expected, the comparator inhibitors show high potency against their respective primary targets. While "4-(Hydroxymethyl)pyridine-2-carboxamide" is less potent than Axitinib for VEGFR2 and Gefitinib for EGFR, its nanomolar activity is still significant and warrants further investigation. The value of a novel scaffold lies not just in its initial potency but in its potential for chemical modification to improve potency and selectivity.

Context within a Signaling Pathway: The MAPK/ERK Pathway

To understand the potential impact of inhibiting kinases like EGFR and BRAF, it is helpful to visualize their position in key signaling pathways. The diagram below illustrates a simplified view of the MAPK/ERK pathway, which is frequently hyperactivated in cancer and drives cell proliferation and survival.

G GF Growth Factor EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Caption: Simplified MAPK/ERK signaling pathway.

Our hypothetical results suggest that "4-(Hydroxymethyl)pyridine-2-carboxamide" could potentially modulate this pathway at the level of the EGFR receptor but would not be effective against tumors driven by BRAF V600E mutations.

Conclusion and Future Directions

This guide has outlined a systematic approach to the initial benchmarking of a novel compound, "4-(Hydroxymethyl)pyridine-2-carboxamide," against a panel of cancer-relevant kinases. The hypothetical results demonstrate a potent and selective inhibitor of VEGFR2 and EGFR.

Based on this promising initial profile, the logical next steps in a real-world drug discovery program would include:

  • Expansion of Kinase Profiling: Screening against a much larger panel (e.g., >300 kinases) to obtain a comprehensive understanding of its selectivity across the human kinome.

  • Mechanism of Action Studies: Performing kinetic analyses to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of "4-(Hydroxymethyl)pyridine-2-carboxamide" to improve potency and selectivity and to develop a pharmacophore model.

By following a rigorous and well-documented benchmarking process, researchers can efficiently identify and prioritize promising new chemical entities for further development as potential therapeutic agents.

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